molecular formula C16H10BrNO2 B183978 2-(3-Bromophenyl)quinoline-4-carboxylic acid CAS No. 298230-83-8

2-(3-Bromophenyl)quinoline-4-carboxylic acid

Cat. No.: B183978
CAS No.: 298230-83-8
M. Wt: 328.16 g/mol
InChI Key: KBIDGMKRLPPRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)quinoline-4-carboxylic acid is a versatile quinoline-based scaffold of significant interest in medicinal chemistry and anticancer research. This compound serves as a crucial building block for the design and synthesis of novel small-molecule inhibitors. Its structure, featuring a brominated phenyl ring and a free carboxylic acid group, is engineered to interact with key enzymatic targets. Research into closely related analogs has demonstrated potent and selective inhibitory activity against Aurora A kinase, a serine/threonine kinase that is overexpressed in various human malignancies and is a promising target for cancer therapy . The free carboxylic acid is essential for this biological activity, as it is believed to act as a key pharmacophore for binding within the enzyme's active site . Beyond kinase inhibition, the quinoline-4-carboxylic acid core is a recognized pharmacophore in other therapeutic domains. Similar structures are investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a target in the de novo pyrimidine biosynthesis pathway for anticancer and antiviral applications , and have been incorporated into the cap moiety of histone deacetylase (HDAC) inhibitors for the development of new anticancer agents . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate for further exploration of these biological pathways. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIDGMKRLPPRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350104
Record name 2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298230-83-8
Record name 2-(3-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Bromophenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the target compound, 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This quinoline derivative is of interest in medicinal chemistry and drug discovery due to the established biological activities of the quinoline scaffold. This document details the synthetic protocol via the Pfitzinger reaction, purification methods, and a full profile of its physicochemical and spectroscopic characterization.

Synthesis

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction. This well-established method involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 3-bromoacetophenone, in the presence of a strong base.

Reaction Principle

The Pfitzinger reaction mechanism commences with the base-catalyzed hydrolysis of the amide bond in isatin to form the potassium salt of isatinic acid. This intermediate then undergoes a condensation reaction with 3-bromoacetophenone to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final product, this compound.

Synthesis_Workflow Reactants Isatin + 3-Bromoacetophenone Base Potassium Hydroxide (KOH) in Ethanol/Water Reactants->Base Introduce Reaction Pfitzinger Reaction (Reflux) Base->Reaction Mediate Workup Acidification (HCl/Acetic Acid) Precipitation Reaction->Workup Proceed to Purification Recrystallization (e.g., from Ethanol) Workup->Purification Isolate Crude Product Product 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Purification->Product Obtain Pure Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-quinoline-4-carboxylic acids.[1][2]

Materials:

  • Isatin

  • 3-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for washing/extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a minimal amount of water and dilute with ethanol.

  • To this basic solution, add isatin (1 equivalent) and stir at room temperature until the color changes from orange/red to a clear yellow/brown solution, indicating the formation of the potassium salt of isatinic acid.

  • Add 3-bromoacetophenone (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water. Wash the aqueous solution with diethyl ether to remove any unreacted 3-bromoacetophenone.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₆H₁₀BrNO₂
Molecular Weight 328.16 g/mol
Appearance Expected to be an off-white to pale yellow solid
Melting Point A related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has a melting point of 335.4–336.4 °C.[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

A computed ¹³C NMR spectrum is available and can be used for preliminary identification. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline core, and the carbons of the 3-bromophenyl substituent.

IR (Infrared) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1725-1700
C=C (Aromatic)1600-1450
C-Br690-550

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonPredicted m/z
[M+H]⁺327.99678
[M+Na]⁺349.97872
[M-H]⁻325.98222

The fragmentation of 2-aryl-quinoline-4-carboxylic acids typically involves the loss of CO₂ and HCN from the molecular ion.

Characterization Workflow

Characterization_Workflow Start Purified Product MP Melting Point Determination Start->MP TLC_HPLC Chromatography (TLC/HPLC) for Purity Assessment Start->TLC_HPLC IR Infrared (IR) Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Start->NMR MS Mass Spectrometry (MS) (Molecular Weight and Formula) Start->MS Data Combined Spectroscopic Data and Physical Properties MP->Data TLC_HPLC->Data IR->Data NMR->Data MS->Data Confirmation Structural Confirmation of 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Data->Confirmation

A logical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound using the Pfitzinger reaction. The provided experimental protocol, along with the comprehensive characterization data, will be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The successful synthesis and characterization of this compound will enable further investigation into its potential biological activities.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3-Bromophenyl)quinoline-4-carboxylic acid, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to its structural similarity to molecules with known biological activity, understanding its properties is crucial for applications in drug discovery and materials science. This document compiles available experimental and predicted data, outlines detailed experimental protocols for its synthesis and characterization, and explores a relevant biological pathway in which this class of compounds may be involved. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological and chemical systems, influencing everything from reaction kinetics to bioavailability. While experimental data for this compound is limited in publicly accessible literature, this section presents a combination of available data and computationally predicted values.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₁₆H₁₀BrNO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 328.16 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 298230-83-8--INVALID-LINK--, --INVALID-LINK--
Appearance Solid (predicted)-
Boiling Point 487.8 °C at 760 mmHg--INVALID-LINK--
Melting Point Data not available--INVALID-LINK--
Solubility Data not available--INVALID-LINK--
Partition and Dissociation Coefficients

These values are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

PropertyValue (Predicted)Source(s)
XlogP 4.1--INVALID-LINK--
pKa (Acidic) Data not available-

Note: The XlogP value suggests that the compound is lipophilic, which may indicate good membrane permeability but potentially lower aqueous solubility. The carboxylic acid moiety is expected to have a pKa in the range typical for aromatic carboxylic acids (approx. 4-5), but experimental verification is required.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the experimental determination of its key physicochemical properties.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classic and effective method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2][3]

Workflow for Pfitzinger Synthesis

cluster_reactants Reactants cluster_process Reaction Process Isatin Isatin RingOpening Ring Opening of Isatin (Hydrolysis) Isatin->RingOpening Base Bromoacetophenone 3-Bromoacetophenone Condensation Condensation Bromoacetophenone->Condensation Base Base (e.g., KOH) RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Dehydration->Product

Caption: General workflow of the Pfitzinger reaction.

Materials:

  • Isatin

  • 3-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of absolute ethanol and water in a round-bottom flask.

  • Add isatin to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid via ring-opening hydrolysis.[2][3]

  • Gradually add 3-Bromoacetophenone (the carbonyl compound) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-24 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[1][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol via rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.

  • Pour the aqueous solution into an ice-water mixture and acidify with dilute HCl or acetic acid to a pH of approximately 4-5. This will precipitate the carboxylic acid product.[1]

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Determination of Solubility

This protocol provides a general method for qualitatively and quantitatively assessing the solubility of the compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, DMSO, acetone, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-5 mg) of the compound into a test tube.

  • Add a measured volume (e.g., 0.5 mL) of the desired solvent in small portions.

  • After each addition, vigorously mix the sample using a vortex mixer for at least 30 seconds.

  • Visually inspect the solution for any undissolved solid against a dark background.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it is classified as partially soluble or insoluble.[5][6]

  • For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic compound.[7]

Materials:

  • This compound

  • Calibrated pH meter and electrode

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., a water-ethanol mixture to ensure solubility)

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of the chosen solvent system.

  • Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

  • Begin stirring the solution at a constant rate.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration past the equivalence point (the point of the most rapid pH change).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[8]

Biological Context: Inhibition of Aurora A Kinase Signaling

While the specific biological targets of this compound are not definitively established, structurally similar quinazoline derivatives, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have been identified as inhibitors of Aurora A kinase.[9][10][11][12] Aurora kinases are crucial regulators of cell division, and their inhibition is a key strategy in cancer therapy.[13][14] This makes the Aurora A kinase pathway a highly relevant area of investigation for this class of compounds.

Aurora A Kinase Activation and Mitotic Progression

cluster_mitosis Mitotic Events Cdk1 Cdk1/Cyclin B Bora Bora Cdk1->Bora P AURKA_inactive Aurora A (Inactive) Bora->AURKA_inactive Binds & Activates AURKA_active Aurora A (Active) AURKA_inactive->AURKA_active Autophosphorylation (Thr288) Centrosome Centrosome Maturation AURKA_active->Centrosome Spindle Bipolar Spindle Assembly AURKA_active->Spindle NEBD Nuclear Envelope Breakdown AURKA_active->NEBD TPX2 TPX2 TPX2->AURKA_active Binds & Stabilizes Inhibitor 2-(3-Bromophenyl) quinoline-4-carboxylic acid (Hypothesized) Inhibitor->AURKA_active Inhibits

Caption: Hypothesized inhibition of the Aurora A kinase signaling pathway.

The Aurora A kinase (AURKA) is a key serine/threonine kinase that regulates entry into mitosis.[15] Its activation is a multi-step process. During the G2/M transition, AURKA is activated through binding with cofactors like Bora and the microtubule-associated protein TPX2.[15] Once active, AURKA phosphorylates numerous downstream targets, which is essential for critical mitotic events, including centrosome maturation, the assembly of the bipolar spindle, and nuclear envelope breakdown.[14][16]

Inhibitors of this pathway, such as the aforementioned quinazoline derivatives, typically function as ATP-competitive inhibitors, binding to the kinase domain of AURKA and preventing the phosphorylation of its substrates.[14] This disruption of mitotic progression can lead to cell cycle arrest and apoptosis in rapidly dividing cells, which is the basis for their investigation as anticancer agents. Given its structure, it is plausible that this compound could also interact with the ATP-binding pocket of kinases like AURKA.

Conclusion

This compound is a compound with significant potential for further research, particularly in the field of medicinal chemistry. This guide has consolidated the available physicochemical data, noting the current lack of extensive experimental values for properties such as melting point and solubility, which highlights an area for future investigation. The provided experimental protocols offer a robust framework for the synthesis and characterization of this molecule. Furthermore, the exploration of the Aurora A kinase pathway provides a logical starting point for investigating the biological activity of this compound and its derivatives. The data and methodologies presented herein are intended to serve as a valuable resource for scientists working to unlock the full potential of this and related quinoline structures.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid motif stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] First isolated from coal tar in the 19th century, this heterocyclic system has been the subject of intensive investigation, leading to the development of therapeutic agents for a wide array of diseases, from malaria to cancer.[1] This technical guide provides a comprehensive overview of the discovery of novel quinoline-4-carboxylic acid derivatives, detailing synthetic strategies, summarizing key quantitative biological data, outlining experimental protocols, and visualizing associated cellular pathways.

Synthetic Approaches: From Classic Reactions to Modern Innovations

The construction of the quinoline-4-carboxylic acid core has historically been dominated by classical name reactions, which continue to be relevant today, often with significant modern enhancements.

The Pfitzinger Reaction

A foundational method for synthesizing substituted quinoline-4-carboxylic acids involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This reaction has proven to be a robust and versatile method for generating a diverse library of analogues.[1]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [3]

  • Dissolution: Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

  • Addition: Slowly add an ethanol solution of acetophenone (1.1 equivalents).

  • Reflux: Heat the mixture to reflux at 85°C for 8 hours.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Precipitation: Add water to the residue and adjust the pH to 5-6 using 3 M hydrochloric acid to precipitate the product.

  • Isolation: Collect the resulting solid by filtration to yield 2-phenylquinoline-4-carboxylic acid.[3]

The Doebner Reaction

The Doebner reaction offers an alternative three-component approach, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[4] While effective, this method can sometimes result in lower yields, particularly with electron-deficient anilines.[4] Recent advancements have focused on developing "Doebner hydrogen-transfer" reactions to improve yields for a wider range of substrates.[4]

Experimental Protocol: Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids

  • Mixing: In a suitable reaction vessel, combine the desired aniline (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1 equivalent).

  • Catalysis: Introduce a catalyst, such as Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride, in a solvent-free environment.

  • Reaction: Heat the mixture for a specified time (e.g., 12-30 minutes) to facilitate the one-pot reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified, typically by crystallization, to yield the desired 2-arylquinoline-4-carboxylic acid.

Modern Synthetic Enhancements

Contemporary synthetic efforts have focused on improving the efficiency and environmental footprint of these classical methods. The use of green chemistry principles, such as solvent-free conditions, microwave irradiation, and efficient, reusable catalysts, has been a key area of development.[5] One-pot procedures that combine multiple synthetic steps are also increasingly employed to streamline the synthesis of complex derivatives.

Biological Activities and Key Molecular Targets

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. Their mechanisms of action often involve the inhibition of key enzymes in critical cellular pathways.[6]

Anticancer Activity

A significant focus of research has been on the anticancer potential of these derivatives. They have been shown to target several key proteins involved in cancer progression:

  • Sirtuin 3 (SIRT3) Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[7]

  • Histone Deacetylase (HDAC) Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the design of novel HDAC inhibitors, with some compounds showing selectivity for HDAC3.[3]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-based analogues have been discovered as potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[8]

The following diagram illustrates a generalized workflow for the discovery of these bioactive derivatives.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening & Hit Identification cluster_2 Lead Optimization & Preclinical Development A Starting Materials (e.g., Isatin, Anilines) B Chemical Synthesis (Pfitzinger, Doebner, etc.) A->B C Library of Novel Quinoline-4-Carboxylic Acid Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G In Vitro & In Vivo Efficacy and Toxicity Testing F->G H Lead Candidate Selection G->H

Caption: A generalized workflow for the discovery and development of novel quinoline-4-carboxylic acid derivatives.

Antimalarial and Other Activities

Beyond cancer, quinoline-4-carboxamide derivatives have been identified with potent, multistage antimalarial activity.[9] Additionally, various derivatives have been explored for their antibacterial, anti-inflammatory, and antiviral properties.[4][6][10]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of selected novel quinoline-4-carboxylic acid derivatives from recent studies.

Table 1: SIRT3 Inhibitory Activity and Antiproliferative Effects

Compound IDSIRT3 IC50 (µM)SIRT1 IC50 (µM)SIRT2 IC50 (µM)Cell LineAntiproliferative ActivityReference
P67.232.633.5MLLr leukemicPotent inhibitory activity[7]

Table 2: HDAC Inhibitory Activity

Compound IDHDAC3 IC50 (µM)HDAC1 InhibitionHDAC2 InhibitionHDAC6 InhibitionReference
D2824.45No inhibitionNo inhibitionNo inhibition[3]

Table 3: DHODH Inhibitory Activity

Compound IDDHODH IC50 (nM)Reference
419.71 ± 1.4[8]
4326.2 ± 1.8[8]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of quinoline-4-carboxylic acid derivatives are achieved through the modulation of specific cellular signaling pathways. The diagrams below illustrate the points of intervention for some of the key targets identified.

cluster_HDAC HDAC Inhibition Pathway HDAC HDAC3 Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors) Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Derivative_HDAC Quinoline-4-Carboxylic Acid Derivative (D28) Derivative_HDAC->HDAC Inhibits

Caption: Mechanism of action for HDAC3-inhibiting quinoline-4-carboxylic acid derivatives.

cluster_DHODH DHODH Inhibition Pathway DHODH DHODH Products Orotate DHODH->Products Precursors Dihydroorotate Precursors->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Products->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Derivative_DHODH Quinoline-4-Carboxylic Acid Derivative (41) Derivative_DHODH->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH-targeting derivatives.

Conclusion

The quinoline-4-carboxylic acid scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued prominence in medicinal chemistry. The ongoing refinement of synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. This guide provides a foundational resource for researchers dedicated to exploring the vast potential of this remarkable class of molecules.

References

An In-depth Technical Guide to 2-(3-Bromophenyl)quinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthetic methodologies, and potential biological activities of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the chemical properties and therapeutic promise of this quinoline derivative.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with a 3-bromophenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the bromine atom and the carboxylic acid moiety, coupled with the rigid quinoline scaffold, imparts specific physicochemical properties that are crucial for its biological interactions.

Chemical Identity
PropertyValue
Molecular Formula C₁₆H₁₀BrNO₂[1]
IUPAC Name This compound
CAS Number 298230-83-8[2]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O[1]
InChI InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)[1]
InChIKey KBIDGMKRLPPRNG-UHFFFAOYSA-N[1]
Predicted Physicochemical Properties
PropertyValue
Molecular Weight 328.16 g/mol
Monoisotopic Mass 326.9895 Da[1]
XlogP (predicted) 4.1[1]

Synthesis of this compound

The primary synthetic route for 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction . This versatile and efficient method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4][5]

Pfitzinger Reaction Workflow

The synthesis of this compound via the Pfitzinger reaction is depicted in the following workflow diagram.

Pfitzinger_Reaction Isatin Isatin Reaction_Mixture Reaction Mixture Isatin->Reaction_Mixture m_Bromoacetophenone 3-Bromoacetophenone m_Bromoacetophenone->Reaction_Mixture Base Base (e.g., KOH) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Acidification Acidification (e.g., HCl) Reaction_Mixture->Acidification Work-up Product 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Acidification->Product Precipitation

Figure 1: Synthetic workflow for this compound via the Pfitzinger reaction.
Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 2-aryl-quinoline-4-carboxylic acids based on the Pfitzinger reaction, which can be adapted for the synthesis of the title compound.[6][7][8]

  • Reaction Setup: A mixture of isatin (1 equivalent) and 3-bromoacetophenone (1 equivalent) is prepared in a suitable solvent, such as ethanol.

  • Addition of Base: An aqueous solution of a strong base, typically 33% potassium hydroxide, is added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux for a period of 14-16 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

  • Acidification and Precipitation: The mixture is then acidified to a pH of approximately 1 using a dilute acid, such as 1M HCl. This results in the precipitation of the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., petroleum ether: ethyl acetate).[6]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively available in the public domain, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated a wide range of pharmacological activities.[6][9][10] Furthermore, studies on closely related analogs provide valuable insights into the potential therapeutic applications of the title compound.

Potential as a Kinase Inhibitor

A structurally similar compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective inhibitor of Aurora A kinase.[11] This finding suggests that this compound may also exhibit inhibitory activity against Aurora kinases or other related kinases involved in cell cycle regulation and proliferation.

The inhibitory action of the fluoroquinazoline analog on Aurora A kinase leads to cell cycle arrest at the G1 phase and induces apoptosis in cancer cell lines.[11] This suggests a potential signaling pathway that could be targeted by this compound.

Aurora_A_Inhibition Molecule 2-(3-Bromophenyl)quinoline- 4-carboxylic acid (hypothesized) Apoptosis Apoptosis Molecule->Apoptosis Induces (hypothesized) Inhibition Molecule->Inhibition AuroraA Aurora A Kinase CellCycle Cell Cycle Progression (G1 to S phase) AuroraA->CellCycle Promotes Inhibition->AuroraA

Figure 2: Hypothesized signaling pathway for this compound based on Aurora A kinase inhibition by a close analog.
Antimicrobial and Antileishmanial Potential

Derivatives of 2-aryl-quinoline-4-carboxylic acids have been investigated for their antimicrobial properties.[9] For instance, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have shown activity against various microbial strains.[7][8]

More recently, in silico studies have suggested that 2-aryl-quinoline-4-carboxylic acid derivatives could act as potential inhibitors of Leishmania major N-myristoyltransferase (LmNMT), a crucial enzyme for the parasite's survival. This highlights a potential application in the development of novel antileishmanial agents.

Quantitative Biological Data (for Analogs)

The following table summarizes key quantitative data for closely related analogs of this compound.

CompoundTarget/AssayIC₅₀ / ActivityReference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinasePotent Inhibitor[11]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 cell line (cytotoxicity)168.78 µM[11]
Various 2-arylquinoline-4-carboxylic acid derivativesDihydroorotate dehydrogenase (DHODH)9.71 ± 1.4 nM (for analog 41)[12]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the well-established Pfitzinger reaction. While direct biological data for this specific molecule is limited, the activities of its close analogs suggest significant potential as a kinase inhibitor for anticancer applications, as well as a starting point for the development of antimicrobial and antileishmanial drugs. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 2-(3-Bromophenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. The information is compiled from various scientific sources and is intended to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. Spectra are typically recorded in DMSO-d₆.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Carboxylic Acid~14.0s--COOH
Quinoline H5~8.6d~8.5Ar-H
Quinoline H3~8.5s-Ar-H
Phenyl H2'~8.4t~1.8Ar-H
Phenyl H6'~8.2d~7.8Ar-H
Quinoline H8~8.1d~8.4Ar-H
Quinoline H6/H7~7.7-7.8m-Ar-H
Phenyl H4'~7.7d~8.0Ar-H
Phenyl H5'~7.5t~7.9Ar-H
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carboxylic Acid~167.5-COOH
Quinoline C2~154.6C-Ar
Quinoline C4~147.2C-COOH
Quinoline C8a~140.3C-Ar
Phenyl C1'~138.2C-Ar
Phenyl C3'~133.2C-Br
Quinoline C6~132.2CH-Ar
Phenyl C5'~131.5CH-Ar
Phenyl C6'~131.1CH-Ar
Quinoline C5~130.1CH-Ar
Quinoline C7~126.6CH-Ar
Phenyl C2'~125.3CH-Ar
Quinoline C4a~125.1C-Ar
Phenyl C4'~123.0CH-Ar
Quinoline C3~120.5CH-Ar

Note: The predicted values are based on data for 2-(4-bromophenyl)quinoline-4-carboxylic acid and 2-(3-chlorophenyl)quinoline-4-carboxylic acid and may vary slightly for the target compound.

Table 2: Infrared (IR) Spectroscopy Data

The characteristic IR absorption bands for this compound are expected to be in the following regions, based on the spectrum of the 4-bromo isomer.[1]

Vibrational Mode Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)3446
C-H stretch (Aromatic)3178
C-H stretch (Aliphatic)2980
C=O stretch (Carboxylic Acid)1708
Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) data for the analogous 2-(4-bromophenyl)quinoline-4-carboxylic acid provides an accurate expected mass for the target compound.[2] The predicted collision cross-section values for various adducts of the target molecule are also presented.[3]

Analysis Value
Calculated [M+H]⁺ 327.99285
Found [M+H]⁺ (for 4-bromo isomer) 327.99585
Adduct m/z Predicted CCS (Ų)
[M+H]⁺327.99678165.6
[M+Na]⁺349.97872177.1
[M-H]⁻325.98222173.3
[M+NH₄]⁺345.02332182.3
[M+K]⁺365.95266164.7
[M]⁺326.98895184.0

Experimental Protocol: Pfitzinger Synthesis

The synthesis of this compound is typically achieved through the Pfitzinger reaction, a well-established method for the preparation of quinoline-4-carboxylic acids.[4][5][6][7]

Materials
  • Isatin

  • 3-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure
  • Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and then add ethanol. To this basic solution, add isatin and stir the mixture at room temperature. The reaction is typically monitored by a color change from orange/red to a darker solution as the isatin ring opens to form the potassium salt of 2-aminophenylglyoxylic acid.

  • Condensation Reaction: To the solution from the previous step, add 3-bromoacetophenone. The reaction mixture is then heated to reflux for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is dissolved in water and washed with a non-polar solvent like diethyl ether to remove any unreacted 3-bromoacetophenone.

  • Precipitation: The aqueous layer is then cooled in an ice bath and acidified with a dilute acid (e.g., HCl or acetic acid) until the product precipitates out.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow of the Pfitzinger synthesis for this compound.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin Isatin RingOpening Ring Opening of Isatin Isatin->RingOpening Bromoacetophenone 3-Bromoacetophenone Condensation Condensation Bromoacetophenone->Condensation Base Base (KOH) Base->RingOpening RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Dehydration->Product Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureElucidation Structural Elucidation NMR->StructureElucidation IR->StructureElucidation PurityConfirmation Purity Confirmation MS->PurityConfirmation FinalConfirmation Final Structure Confirmation StructureElucidation->FinalConfirmation PurityConfirmation->FinalConfirmation

References

Biological Activity of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline-4-carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the specific compound, 2-(3-Bromophenyl)quinoline-4-carboxylic acid, and its closely related analogs. While direct experimental data on this precise molecule is limited in publicly accessible literature, this document synthesizes the available information on its derivatives and structurally similar compounds to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Potential Biological Activities and Quantitative Data

Based on the analysis of structurally related compounds, this compound is predicted to exhibit a range of biological effects, including anticancer and antimicrobial activities. The primary mechanism of action for analogous compounds involves the inhibition of key enzymes such as kinases and DNA gyrase.

Anticancer Activity (Aurora A Kinase Inhibition)

A close structural analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent inhibitor of Aurora A kinase, a key regulator of cell division.[1][2][3] Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: In Vitro Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

CompoundTargetAssayIC50Cell LineReference
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseKinase Inhibition AssayNot explicitly statedMCF-7 (Breast Cancer)[1][2][3]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidCell ViabilityCytotoxicity Assay168.78 µMMCF-7 (Breast Cancer)[1][2][3]
Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives of the closely related 2-(4-Bromophenyl)quinoline-4-carbohydrazide have shown promise as inhibitors of microbial DNA gyrase, an essential enzyme for bacterial replication.[4][5] This suggests that the core quinoline-4-carboxylic acid structure is a viable pharmacophore for developing novel antibacterial agents. While the data below is for a carbohydrazide derivative and a different isomer (4-bromo vs. 3-bromo), it provides valuable insight into the potential of this chemical class.

Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Compound DerivativeTarget Organism/EnzymeAssayMIC (µM)IC50 (µM)Reference
Derivative 6bStaphylococcus aureusBroth Microdilution--[4][5]
Derivative 6bS. aureus DNA GyraseSupercoiling Assay-33.64[4][5]
Derivative 10Staphylococcus aureusBroth Microdilution191.36-[5]
Derivative 10S. aureus DNA GyraseSupercoiling Assay-8.45[4][5]
Ciprofloxacin (Control)S. aureus DNA GyraseSupercoiling Assay-3.80[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of analogs of this compound.

Aurora A Kinase Inhibition Assay

This protocol outlines the general steps for assessing the inhibitory activity of a compound against Aurora A kinase.

  • Reagents and Materials: Recombinant human Aurora A kinase, ATP, kinase buffer, substrate peptide, and the test compound.

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • Aurora A kinase is incubated with the test compound in the kinase buffer for a predetermined period.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability (Cytotoxicity) Assay

This protocol describes a common method for determining the effect of a compound on the viability of cancer cell lines.

  • Cell Culture: MCF-7 breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound.

    • The cells are incubated with the compound for a specified duration (e.g., 72 hours).

    • A viability reagent (e.g., MTT, resazurin) is added to each well.

    • After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture: Staphylococcus aureus is grown in a suitable broth medium to a specific optical density.

  • Procedure:

    • The test compound is serially diluted in the broth medium in a 96-well plate.

    • The bacterial suspension is added to each well.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Assay

This protocol outlines the steps to measure the inhibition of DNA gyrase activity.

  • Reagents and Materials: Supercoiled plasmid DNA, relaxed plasmid DNA (as a substrate), S. aureus DNA gyrase, ATP, reaction buffer, and the test compound.

  • Procedure:

    • The test compound is incubated with DNA gyrase in the reaction buffer.

    • The relaxed plasmid DNA and ATP are added to initiate the supercoiling reaction.

    • The reaction mixture is incubated at 37°C.

    • The reaction is terminated, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized.

    • The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Aurora A Kinase Inhibition

The following diagram illustrates the proposed mechanism by which an analog of this compound induces apoptosis in cancer cells through the inhibition of Aurora A kinase.

G cluster_0 Cell Cycle Progression cluster_1 Apoptotic Pathway G2_Phase G2_Phase M_Phase M_Phase G2_Phase->M_Phase Mitosis Cell_Cycle_Arrest Cell_Cycle_Arrest G2_Phase->Cell_Cycle_Arrest Pro-apoptotic_Signals Pro-apoptotic_Signals Apoptosis Apoptosis Pro-apoptotic_Signals->Apoptosis Compound Compound Aurora_A_Kinase Aurora_A_Kinase Compound->Aurora_A_Kinase Inhibition Aurora_A_Kinase->G2_Phase Promotes Cell_Cycle_Arrest->Pro-apoptotic_Signals Induces

Caption: Inhibition of Aurora A Kinase leading to cell cycle arrest and apoptosis.

Experimental Workflow: In Vitro Antimicrobial Evaluation

This diagram outlines the typical workflow for assessing the antimicrobial properties of a novel compound.

G Start Start MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Active Compounds Mechanism_Study Mechanism of Action Study (e.g., DNA Gyrase Assay) MBC_Assay->Mechanism_Study Potent Compounds Lead_Compound Lead_Compound Mechanism_Study->Lead_Compound

Caption: Workflow for the in vitro evaluation of antimicrobial compounds.

References

An In-depth Technical Guide to Early-Stage Research on 2-Arylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-arylquinoline-4-carboxylic acids, a class of compounds with significant potential in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Arylquinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The quinoline scaffold is a key structural motif found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of biological effects, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of an aryl group at the 2-position and a carboxylic acid at the 4-position of the quinoline ring has been shown to be crucial for various biological activities, making this scaffold a promising starting point for the development of novel therapeutic agents.

This guide will delve into the primary synthetic routes for preparing these compounds, summarize their key biological activities with a focus on quantitative data, provide detailed experimental protocols for their synthesis and biological evaluation, and visualize the key pathways and workflows involved in their study.

Synthesis of 2-Arylquinoline-4-Carboxylic Acids

The two most common and effective methods for the synthesis of 2-arylquinoline-4-carboxylic acids are the Doebner-von Miller reaction and the Pfitzinger reaction.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] In the context of 2-arylquinoline-4-carboxylic acids, this typically involves the reaction of an aniline, an aromatic aldehyde, and pyruvic acid in a suitable solvent, often under acidic conditions.[5]

Experimental Protocol: General Procedure for the Doebner-von Miller Synthesis of 2-Arylquinoline-4-Carboxylic Acids [5]

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 mmol), the substituted benzaldehyde (1 mmol), and pyruvic acid (1.2 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (10-20 mL).

  • Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Doebner_von_Miller_Workflow start Start reactants Combine: - Aniline - Aromatic Aldehyde - Pyruvic Acid start->reactants solvent Add Solvent (e.g., Ethanol, Acetic Acid) reactants->solvent reflux Reflux (4-24 hours) solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter to Collect Crude Product cool->filter wash Wash with Cold Solvent filter->wash purify Recrystallize for Purification wash->purify characterize Characterize: - NMR - Mass Spectrometry purify->characterize end End Product: 2-Arylquinoline- 4-Carboxylic Acid characterize->end

Doebner-von Miller Synthesis Workflow
Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and efficient route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]

Experimental Protocol: General Procedure for the Pfitzinger Synthesis of 2-Aryl/Heteroaryl-quinoline-4-Carboxylic Acids [3]

  • Reactant Mixture: To a solution of isatin (1 mmol) in aqueous potassium hydroxide (33%), add the appropriate α-methylene ketone (e.g., a substituted acetophenone) (1 mmol).

  • Reaction Conditions: The mixture is heated, often under reflux or using microwave irradiation, for a specified period (e.g., 9 minutes for microwave synthesis).[7]

  • Work-up: After cooling, the reaction mixture is diluted with water and filtered. The filtrate is then acidified with an acid such as acetic acid or dilute hydrochloric acid to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

  • Characterization: The final product is characterized using spectroscopic techniques (1H NMR, 13C NMR, and LCMS) to confirm its structure and purity.

Pfitzinger_Reaction_Workflow start Start reactants Combine: - Isatin - α-Methylene Ketone - Strong Base (e.g., KOH) start->reactants heat Heat (Reflux or Microwave) reactants->heat cool_dilute Cool and Dilute with Water heat->cool_dilute filter_acidify Filter and Acidify Filtrate cool_dilute->filter_acidify collect Collect Precipitate by Filtration filter_acidify->collect wash_dry Wash with Water and Dry collect->wash_dry purify Recrystallize (Optional) wash_dry->purify characterize Characterize: - NMR - LCMS purify->characterize end End Product: 2-Arylquinoline- 4-Carboxylic Acid characterize->end

Pfitzinger Reaction Workflow

Biological Activities and Quantitative Data

2-Arylquinoline-4-carboxylic acids have been investigated for a wide range of biological activities. The following tables summarize some of the key quantitative data from early-stage research.

Anticancer and Kinase Inhibitory Activity

These compounds have shown promise as anticancer agents, often through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Compound IDTarget Kinase(s)IC50 (µM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
6l EGFR0.099A549 (lung)2.74 (as 6d)[8]
4i EGFR0.189SKOV3 (ovarian)1.91[8]
21 EGFRL858R/T790M0.138HCC827, H19750.010, 0.21[8]
10 EGFR0.33MDA-MB-231, SKOV3, A549-[8]
13 EGFR0.38MDA-MB-231, SKOV3, A549-[8]
3d FAK0.0181HepG2, Hep3B2.88, 4.83[9]
P6 SIRT37.2MLLr leukemic cellsPotent inhibition[10][11][12]
D28 HDAC324.45K5621-4 (induces apoptosis)[13][14]
Antimicrobial Activity

Several derivatives of 2-arylquinoline-4-carboxylic acid have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[2]
5a7 Escherichia coli128[2]
General Gram (+) and Gram (-)62.5 - 250[1]

Key Signaling Pathways

The anticancer activity of 2-arylquinoline-4-carboxylic acids is often attributed to their interaction with key signaling pathways that are dysregulated in cancer.

EGFR and FAK Signaling

Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are two critical tyrosine kinases involved in cancer cell proliferation, survival, and metastasis.[9][15] Dual inhibition of these pathways is a promising strategy in cancer therapy.[15]

EGFR_FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Integrin Integrin FAK FAK Integrin->FAK FAK->PI3K STAT3 STAT3 FAK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Arylquinoline- 4-Carboxylic Acid Inhibitor->EGFR Inhibitor->FAK

EGFR and FAK Signaling Inhibition
SIRT3 and HDAC3 Signaling in Cancer

Sirtuin 3 (SIRT3) and Histone Deacetylase 3 (HDAC3) are important regulators of cellular metabolism and gene expression, and their dysregulation is implicated in cancer.[16][17][18]

SIRT3, a mitochondrial deacetylase, plays a dual role in cancer, acting as both a tumor promoter and suppressor depending on the cellular context.[16] It regulates reactive oxygen species (ROS) levels and metabolic pathways.[16] HDAC3, a class I histone deacetylase, is often overexpressed in cancers and influences oncogenic pathways like Wnt signaling.[17][18]

SIRT3_HDAC3_Signaling cluster_cytoplasm Cytoplasm & Nucleus cluster_mitochondria Mitochondria HDAC3 HDAC3 Histones Histones HDAC3->Histones Deacetylation Transcription_Factors Transcription Factors (e.g., p53, Wnt pathway) HDAC3->Transcription_Factors Deacetylation Gene_Expression Altered Gene Expression Histones->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor_HDAC 2-Arylquinoline- 4-Carboxylic Acid (HDACi) Inhibitor_HDAC->HDAC3 SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes SIRT3->Metabolic_Enzymes Deacetylation ROS ROS Levels SIRT3->ROS Regulation Metabolism Metabolic Reprogramming Metabolic_Enzymes->Metabolism Cell_Fate Cell Cycle Arrest, Apoptosis, Differentiation ROS->Cell_Fate Inhibitor_SIRT3 2-Arylquinoline- 4-Carboxylic Acid (SIRT3i) Inhibitor_SIRT3->SIRT3 Gene_Expression->Cell_Fate Metabolism->Cell_Fate

SIRT3 and HDAC3 Signaling in Cancer

Biological Assay Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][19]

Experimental Protocol: MTT Assay [10][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24 hours) seed_cells->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate (e.g., 72 hours) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (1.5 hours) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance (492 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

MTT Assay Workflow
Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the inhibitory activity of compounds against specific kinases. Luminescence-based assays that measure ATP consumption are commonly used.[21][22]

Experimental Protocol: General Luminescence-Based Kinase Assay [21][23]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate.

  • Initiate Reaction: Dispense the kinase reaction mixture into the wells. A "no kinase" control should be included. Incubate for a defined period (e.g., 30-60 minutes).

  • ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_compounds Add Compounds to 384-well Plate prepare_compounds->plate_compounds prepare_kinase_mix Prepare Kinase Reaction Mixture plate_compounds->prepare_kinase_mix initiate_reaction Initiate Kinase Reaction and Incubate prepare_kinase_mix->initiate_reaction add_detection_reagent Add ATP Detection Reagent initiate_reaction->add_detection_reagent incubate_signal Incubate to Stabilize Signal add_detection_reagent->incubate_signal read_luminescence Read Luminescence incubate_signal->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Kinase Inhibition Assay Workflow

Conclusion

2-Arylquinoline-4-carboxylic acids represent a versatile and promising scaffold in medicinal chemistry. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. Early-stage research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents, with specific compounds showing potent inhibition of key targets like EGFR, FAK, SIRT3, and HDACs. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this important class of molecules. Future work should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their efficacy and safety in preclinical models.

References

An In-depth Technical Guide to the Mechanism of Action of Quinoline-4-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse mechanisms of action of quinoline-4-carboxylic acid compounds. This class of molecules has garnered significant attention in medicinal chemistry due to its broad therapeutic potential, encompassing anticancer, neuroprotective, anti-inflammatory, antimalarial, and antibacterial activities. This document details the molecular targets, signaling pathways, and cellular effects of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their multifaceted mechanisms of action target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and aberrant cellular metabolism.

Inhibition of Key Enzymes in Cancer Progression

1.1.1. Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial NAD+-dependent deacetylase, is overexpressed in certain cancers, such as acute myeloid leukemia (AML), where it promotes cancer cell survival.[1] Inhibition of SIRT3 is a promising therapeutic strategy. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors.[2][3][4]

Signaling Pathway for SIRT3 Inhibition:

SIRT3_Inhibition compound Quinoline-4-carboxylic Acid Derivative (e.g., P6) sirt3 SIRT3 compound->sirt3 Inhibition substrates Mitochondrial Substrate Proteins (e.g., Ac-SOD2, Ac-IDH2) sirt3->substrates Deacetylation acetylated_substrates Increased Acetylation of Mitochondrial Proteins ros Increased ROS acetylated_substrates->ros metabolism Altered Mitochondrial Metabolism acetylated_substrates->metabolism cell_cycle_arrest G0/G1 Cell Cycle Arrest ros->cell_cycle_arrest metabolism->cell_cycle_arrest proliferation Decreased Cancer Cell Proliferation cell_cycle_arrest->proliferation differentiation Cell Differentiation differentiation->proliferation

SIRT3 inhibition pathway by quinoline-4-carboxylic acid derivatives.

1.1.2. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells like cancer cells.[5] Quinoline-4-carboxylic acid derivatives, acting as analogues of the known DHODH inhibitor brequinar, have shown potent inhibitory activity against this enzyme.[6][7][8]

Signaling Pathway for DHODH Inhibition:

DHODH_Inhibition compound Quinoline-4-carboxylic Acid Derivative dhodh DHODH compound->dhodh Inhibition oro Orotate dhodh->oro dho Dihydroorotate dho->dhodh ump UMP oro->ump pyrimidine Pyrimidine Nucleotides (dUTP, dCTP, dTTP) ump->pyrimidine dna_rna DNA & RNA Synthesis pyrimidine->dna_rna cell_cycle_arrest S-Phase Cell Cycle Arrest dna_rna->cell_cycle_arrest proliferation Decreased Cancer Cell Proliferation cell_cycle_arrest->proliferation

DHODH inhibition pathway leading to cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest

Beyond specific enzyme inhibition, many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle.

Experimental Workflow for Anticancer Activity Assessment:

Anticancer_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treat with Quinoline Derivative start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Workflow for evaluating the anticancer activity of quinoline derivatives.
Quantitative Data: Anticancer Activity

Compound IDTarget/Cell LineIC50 (µM)Reference
SIRT3 Inhibition
P6SIRT37.2[2][3][4]
P6SIRT132.6[2][3][4]
P6SIRT233.5[2][3][4]
P6THP-1 (Leukemia)0.87[2]
P6MOLM-13 (Leukemia)0.98[2]
P6SEM (Leukemia)1.79[2]
P6MV4-11 (Leukemia)1.90[2]
DHODH Inhibition
3DHODH0.250[6][7]
41DHODH0.00971[6][7][8]
43DHODH0.0262[6][7][8]
46 (1,7-naphthyridine)DHODH0.0283[6][7][8]
General Cytotoxicity
3jMCF-7 (Breast)>82.9% inhibition at 100 µM[9]
7cMCF-7 (Breast)1.73 µg/mL[5]
Compounds 7, 8, 11, 12, 17, 18HePG-2, HCT-116, MCF-7, PC3, Hela5.6-19.2 µg/mL[5]

Neuroprotective and Neuromodulatory Activity

Kynurenic acid, an endogenous metabolite of tryptophan with a quinoline-4-carboxylic acid core, is a key player in neuromodulation. Its derivatives are being explored for their therapeutic potential in neurological disorders.

NMDA Receptor Antagonism

Kynurenic acid and its analogs act as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal communication. Overactivation of NMDA receptors is implicated in excitotoxicity.

Signaling Pathway for NMDA Receptor Antagonism:

NMDA_Antagonism kyna Kynurenic Acid Derivative nmda NMDA Receptor kyna->nmda Antagonism at Glycine Site ca_influx Ca2+ Influx nmda->ca_influx blocks glycine Glycine glycine->nmda glutamate Glutamate glutamate->nmda downstream Downstream Signaling (e.g., NO synthase activation, Ca2+-dependent enzymes) ca_influx->downstream excitotoxicity Reduced Excitotoxicity & Neuroprotection downstream->excitotoxicity

NMDA receptor antagonism by kynurenic acid derivatives.
GPR35 Agonism

Kynurenic acid is also an agonist for the G protein-coupled receptor 35 (GPR35).[10] GPR35 is expressed in immune cells and the gastrointestinal tract, and its activation is linked to anti-inflammatory effects.

Signaling Pathway for GPR35 Agonism:

GPR35_Agonism kyna Kynurenic Acid Derivative gpr35 GPR35 kyna->gpr35 Agonism g_protein Gαi/o, Gα13 gpr35->g_protein activates beta_arrestin β-Arrestin-2 Recruitment gpr35->beta_arrestin downstream_g Downstream G-protein Signaling g_protein->downstream_g downstream_arrestin Downstream β-Arrestin Signaling (e.g., ERK1/2) beta_arrestin->downstream_arrestin cellular_response Cellular Responses (e.g., Anti-inflammatory) downstream_g->cellular_response downstream_arrestin->cellular_response

GPR35 agonism by kynurenic acid derivatives.
Quantitative Data: Neuroactivity

CompoundTargetKi / EC50 / IC50Reference
NMDA Receptor Antagonism
5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acidGlycine site of NMDA receptorIC50 of 0.57 µM[11]
GPR35 Agonism
Kynurenic acidGPR35-[10][12]
Ellagic acidGPR35EC50 of 0.11 ± 0.02 µM (DMR assay)[13]
Niflumic acidGPR35EC50 of 1.15 ± 0.23 µM (DMR assay)[13]

Anti-inflammatory Activity

Certain quinoline-4-carboxylic acid derivatives exhibit anti-inflammatory properties through various mechanisms, including the modulation of immune cell function and inhibition of pro-inflammatory mediators.

One proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[12]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayIC50Reference
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[14][15]
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[14][15]
8-(tosylamino)quinoline (8-TQ)NO, TNF-α, and PGE2 production in RAW264.7 cells1-5 µmol/L[16]

Antimalarial Activity

Quinoline-4-carboxamides have been identified as a promising class of antimalarial agents with a novel mechanism of action. These compounds were discovered through phenotypic screening against Plasmodium falciparum.[1][7]

Quantitative Data: Antimalarial Activity
Compound IDStrainEC50 (nM)Reference
1 (Screening Hit)P. falciparum 3D7120[1]
24P. falciparum 3D7150[1][7]
25P. falciparum 3D770[1]
27P. falciparum 3D74[7]

Antibacterial Activity

The quinoline scaffold is a well-known pharmacophore in antibacterial drug discovery, with fluoroquinolones being a prominent example. Quinoline-4-carboxylic acid derivatives also exhibit antibacterial activity, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[2][17][18]

Antibacterial Mechanism of Action:

Antibacterial_Mechanism compound Quinoline-4-carboxylic Acid Derivative gyrase DNA Gyrase compound->gyrase Inhibition topoIV Topoisomerase IV compound->topoIV Inhibition dna_replication Bacterial DNA Replication gyrase->dna_replication cell_division Bacterial Cell Division topoIV->cell_division bactericidal Bactericidal Effect dna_replication->bactericidal cell_division->bactericidal

Antibacterial mechanism via inhibition of DNA gyrase and topoisomerase IV.
Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
5a4Staphylococcus aureus64[17]
5a7Escherichia coli128[17]
9S. aureus0.12[10]
9S. typhi0.12[10]
9E. coli0.12[10]
15S. aureus0.8 µM[10]
15B. cereus0.8 µM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the quinoline-4-carboxylic acid derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the quinoline-4-carboxylic acid derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as desired and harvest.

  • Fixation: Fix the cells in ice-cold 70% ethanol for at least 30 minutes on ice.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

SIRT3 Inhibition Assay (Fluorometric)

Principle: This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT3. A fluorogenic substrate is deacetylated by SIRT3, and a developer is then added to generate a fluorescent signal.

Protocol:

  • Reaction Setup: In a 96-well plate, add the SIRT3 enzyme, the fluorogenic substrate, and NAD+.

  • Compound Addition: Add serial dilutions of the quinoline-4-carboxylic acid derivative.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

DHODH Inhibition Assay (Spectrophotometric)

Principle: This assay measures the activity of DHODH by monitoring the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, dihydroorotate, and DCIP.

  • Compound Addition: Add serial dilutions of the quinoline-4-carboxylic acid derivative to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the DHODH enzyme.

  • Absorbance Measurement: Monitor the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction and the percent inhibition to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Dilution: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

A Historical Overview of Quinoline-4-Carboxylic Acid Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The synthesis of this important heterocyclic system has been a subject of intense investigation for over a century, leading to the development of several eponymous reactions that have become fundamental tools in organic synthesis. This technical guide provides a comprehensive historical overview of the key synthetic methods for preparing quinoline-4-carboxylic acids and related quinoline derivatives, with a focus on their mechanisms, scope, and practical applications. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for professionals in drug discovery and development.

The Pfitzinger Reaction: A Cornerstone in Quinoline Synthesis

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a powerful and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3]

Reaction Mechanism

The Pfitzinger reaction proceeds through a base-catalyzed cascade of reactions. Initially, the isatin ring is opened by hydroxide to form an isatinic acid salt. This is followed by a condensation reaction between the amino group of the opened isatin and the carbonyl group of the second reactant to form a Schiff base, which then tautomerizes to an enamine. An intramolecular cyclization via a Claisen-like condensation, followed by dehydration, affords the final quinoline-4-carboxylic acid.[3][4]

Pfitzinger_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Isatin Isatin Isatinic_Acid Isatinic Acid Salt Isatin->Isatinic_Acid Base-catalyzed ring opening Carbonyl Carbonyl Compound (with α-methylene) Schiff_Base Schiff Base Carbonyl->Schiff_Base Base Base (e.g., KOH) Base->Isatinic_Acid Isatinic_Acid->Schiff_Base + Carbonyl Compound - H₂O Enamine Enamine Schiff_Base->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Acid Quinoline-4-Carboxylic Acid Cyclized_Intermediate->Quinoline_Acid Dehydration (- H₂O)

Pfitzinger Reaction Mechanism
Quantitative Data

The Pfitzinger reaction is known for its ability to produce a wide variety of substituted quinoline-4-carboxylic acids. The yields are generally moderate to good, depending on the nature of the substrates and the reaction conditions.

Isatin DerivativeCarbonyl CompoundBaseSolventConditionsYield (%)Reference
IsatinAcetoneKOHEthanolReflux, 24h~30[2]
IsatinButan-2-oneNaOHWaterReflux, 8h89[5]
5-Chloroisatin5,6-dimethoxyindanoneKOHEthanol16h36[4]
5-Chloroisatin5,6-dimethoxyindanoneHClAcetic Acid75°C86[4]
IsatinIndophenazino fused carbazoleKOHEthanolReflux, 24h73[6]
Experimental Protocols

General Procedure for the Pfitzinger Reaction: [2][6]

  • Reaction Setup: A solution of potassium hydroxide (0.2 mol) in ethanol (25 mL) is prepared in a round-bottom flask. To this solution, isatin (0.07 mol) and the corresponding carbonyl compound (0.07 mol) are added.

  • Reaction: The reaction mixture is refluxed for 24 hours.

  • Work-up: After completion of the reaction, the solvent is distilled off. The residue is dissolved in water, and any neutral impurities are removed by extraction with diethyl ether.

  • Isolation: The aqueous layer is acidified with acetic acid to precipitate the quinoline-4-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Microwave-Assisted Pfitzinger Reaction: [2]

  • Reaction Setup: In a microwave-safe vessel, isatin (10.0 mmol) is added to a 33% aqueous solution of potassium hydroxide (15 mL). The appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol) is then added.

  • Reaction: The vessel is sealed and irradiated in a microwave reactor for 9 minutes.

  • Work-up and Isolation: After cooling, the dark solution is filtered. The filtrate is poured into an ice-water mixture (100 mL) and acidified with acetic acid. The precipitated solid is collected by filtration, washed with water, and dried.

Pfitzinger_Workflow start Start setup Reaction Setup: - Dissolve base in solvent - Add Isatin and Carbonyl Compound start->setup reaction Reaction: - Reflux or Microwave Irradiation setup->reaction workup Work-up: - Remove solvent - Dissolve in water - Extract impurities reaction->workup isolation Isolation: - Acidify aqueous layer - Filter precipitate - Wash and dry product workup->isolation end End isolation->end

General Experimental Workflow for the Pfitzinger Reaction

The Doebner Reaction: A Three-Component Approach

The Doebner reaction, discovered by Oscar Doebner in 1887, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to furnish quinoline-4-carboxylic acids.[7][8] This method provides a valuable alternative to the Pfitzinger synthesis, particularly for the preparation of 2-substituted quinoline-4-carboxylic acids.

Reaction Mechanism

The mechanism of the Doebner reaction is believed to initiate with the formation of a Schiff base from the aniline and the aldehyde. Subsequently, the enol of pyruvic acid adds to the Schiff base in a Michael-type addition. The resulting intermediate then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the aromatic quinoline-4-carboxylic acid.[8]

Doebner_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Pyruvic_Acid Pyruvic Acid Michael_Adduct Michael Adduct Pyruvic_Acid->Michael_Adduct Enol form Schiff_Base->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Quinoline_Acid Quinoline-4-Carboxylic Acid Cyclized_Intermediate->Quinoline_Acid Dehydration & Oxidation

Doebner Reaction Mechanism
Quantitative Data

The Doebner reaction is effective for a range of anilines and aldehydes. However, traditional methods can suffer from low yields, especially with anilines bearing electron-withdrawing groups.[8] Modern modifications have significantly improved the efficiency and substrate scope of this reaction.[9][10]

AnilineAldehydeCatalyst/SolventConditionsYield (%)Reference
AnilineBenzaldehydeEthanolReflux, 3h78 (for the acid)[11]
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF / MeCN65°C, 21h75[9][10]
4-MethoxyanilineBenzaldehydeBF₃·THF / MeCN65°C, 21h85[9][10]
4-ChloroanilineBenzaldehydeBF₃·THF / MeCN65°C, 21h78[9][10]
Aniline4-ChlorobenzaldehydeBF₃·THF / MeCN65°C, 21h82[9][10]
Experimental Protocols

General Procedure for the Doebner Reaction: [11]

  • Reaction Setup: A mixture of aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (20 mL) is placed in a round-bottom flask.

  • Reaction: The mixture is refluxed for 3 hours.

  • Isolation: The product that forms upon cooling is collected by filtration and recrystallized from ethanol.

Modified Doebner Hydrogen-Transfer Reaction Protocol: [9][12]

  • Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL), BF₃·OEt₂ or BF₃·THF (0.5 equiv) is added at room temperature.

  • Initial Heating: The reaction mixture is stirred at 65°C for 1 hour.

  • Addition of Pyruvic Acid: A solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred at 65°C for 20 hours.

  • Work-up: After cooling, ethyl acetate and a saturated aqueous solution of sodium bicarbonate are added. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by solidification and filtration or by column chromatography.

Other Historically Significant Syntheses

Several other named reactions have made significant contributions to the synthesis of quinolines, although they may not all directly yield quinoline-4-carboxylic acids, they are foundational to quinoline chemistry.

Combes Quinoline Synthesis

First described by Combes in 1888, this acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[7][13][14] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[7][13]

Combes_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine - H₂O Diketone β-Diketone Diketone->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Quinoline Dehydration

Combes Quinoline Synthesis Mechanism
Gould-Jacobs Reaction

The Gould-Jacobs reaction, reported in 1939, is a versatile method for the synthesis of 4-hydroxyquinolines, which can be further functionalized.[15][16] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the resulting anilinomethylenemalonate intermediate.[15][17] Subsequent hydrolysis and decarboxylation can lead to various quinoline derivatives.[15]

Friedländer Synthesis

The Friedländer synthesis, developed by Paul Friedländer in 1882, is the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group to form a substituted quinoline.[18][19] This reaction can be catalyzed by either acid or base.[18]

Conrad-Limpach-Knorr Synthesis

This synthesis, with contributions from Max Conrad, Leonhard Limpach, and Ludwig Knorr in the late 19th century, involves the reaction of anilines with β-ketoesters.[20][21][22] Depending on the reaction conditions, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[20]

Camps Cyclization

The Camps cyclization, discovered by Rudolf Camps in 1899, is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a mixture of two isomeric hydroxyquinolines.[23]

Niementowski Quinoline Synthesis

Reported by Stefan Niementowski in 1894, this reaction involves the condensation of anthranilic acid with a ketone or aldehyde at high temperatures to produce γ-hydroxyquinoline derivatives.[24] Variations of this reaction have been developed to improve its practicality.[24]

Conclusion

The synthesis of quinoline-4-carboxylic acids and their derivatives has a rich history, with a number of robust and versatile methods developed over the past century. The Pfitzinger and Doebner reactions remain the most direct and widely used methods for accessing the quinoline-4-carboxylic acid core. Other classical syntheses, such as the Combes, Gould-Jacobs, Friedländer, Conrad-Limpach-Knorr, Camps, and Niementowski reactions, provide access to a diverse range of substituted quinolines that are invaluable in medicinal chemistry and drug development. The continued refinement of these classical methods and the development of novel synthetic strategies ensure that the quinoline scaffold will remain a central focus of research for the foreseeable future. This guide provides a foundational understanding of these key historical syntheses, offering researchers the necessary information to apply these powerful reactions in their own work.

References

Methodological & Application

Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-bromophenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry, utilizing the Pfitzinger reaction. The Pfitzinger reaction is a robust method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery. The Pfitzinger reaction, a classic named reaction in organic chemistry, offers a straightforward approach to constructing this important molecular framework. This protocol focuses on the specific synthesis of this compound, a key intermediate for the development of novel therapeutic agents.

Reaction Principle

The Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form an intermediate keto-acid. This is followed by the condensation of the amino group with the carbonyl group of 3-bromoacetophenone to form an imine. Tautomerization to the more stable enamine precedes an intramolecular cyclization and subsequent dehydration to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₆H₁₀BrNO₂--INVALID-LINK--
Molecular Weight328.17 g/mol --INVALID-LINK--
Melting Point283.8-286.3 °C[1]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 12.74 (s, 1H), 8.31 – 8.11 (m, 3H), 7.98 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.66 – 7.50 (m, 3H)[1]
¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) 161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39[1][2]

Experimental Protocol

This protocol is a generalized procedure based on established Pfitzinger reaction methodologies.[3] Researchers should optimize conditions as needed for their specific laboratory setup.

Materials:

  • Isatin

  • 3-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

  • pH meter or pH paper

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (0.02 mol) in a mixture of absolute ethanol (40 mL) and water (1 mL).

  • Isatin Addition: To the stirred basic solution, add isatin (0.0075 mol). Continue stirring at room temperature for approximately 1 hour. The color of the solution should change from purple to brown, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Ketone: Slowly add 3-bromoacetophenone (0.015 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain this temperature with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add 20 mL of distilled water to the flask.

    • To remove any unreacted 3-bromoacetophenone and other neutral impurities, wash the aqueous solution with diethyl ether in a separatory funnel. Discard the ether layer.

    • Cool the aqueous layer in an ice bath.

  • Acidification and Precipitation: Slowly add a solution of hydrochloric acid or acetic acid to the aqueous layer while stirring until the pH reaches 4-5. A precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any remaining salts.

    • Dry the product in a vacuum oven.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Below are diagrams illustrating the Pfitzinger reaction mechanism and the general experimental workflow.

Pfitzinger_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid KOH, H₂O Ring Opening Bromoacetophenone 3-Bromoacetophenone Imine Imine KetoAcid->Imine + 3-Bromoacetophenone Condensation Enamine Enamine Imine->Enamine Tautomerization Product This compound Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction mechanism for this compound synthesis.

Experimental_Workflow A 1. Mix Isatin, 3-Bromoacetophenone, and KOH in Ethanol/Water B 2. Reflux for 24 hours A->B Heat C 3. Aqueous Work-up and Extraction with Diethyl Ether B->C Cool D 4. Acidification and Precipitation C->D Acidify E 5. Filtration, Washing, and Drying D->E Isolate F 6. Recrystallization (Optional) E->F Purify

Caption: General experimental workflow for the Pfitzinger synthesis.

References

The Doebner Reaction: A Versatile Tool for the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Doebner reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of quinoline-4-carboxylic acids. This three-component reaction, first described by Oskar Doebner in 1887, involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with activities including antitumor, antimalarial, antibacterial, and antiviral properties.[2] This makes the Doebner reaction a highly relevant transformation for professionals in drug discovery and development.

Introduction to the Doebner Reaction

The classical Doebner reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids.[1] The reaction is typically performed as a one-pot synthesis where the three components are mixed in a suitable solvent, often with an acid catalyst, and heated.[3] While the reaction is powerful, the traditional protocol can be limited by low yields, particularly when employing anilines with electron-withdrawing substituents.[2][3] This has spurred the development of modified and optimized protocols to enhance the reaction's efficiency and broaden its substrate scope.[2]

Reaction Mechanism

The precise mechanism of the Doebner reaction is not definitively established, but two primary pathways are proposed.[4] One pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to form the quinoline-4-carboxylic acid.[4]

An alternative and commonly depicted mechanism begins with the formation of a Schiff base (N-arylimine) from the aniline and the aldehyde.[1][3] The enol of pyruvic acid then adds to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring. The subsequent dihydroquinoline intermediate is then oxidized to the aromatic quinoline product.[3] The oxidizing agent in this process can be another molecule of the imine, which is reduced in a hydrogen transfer process.[3]

Applications in Drug Discovery: Targeting the STAT3 Signaling Pathway

Quinoline-4-carboxylic acid derivatives are of significant interest in oncology, particularly as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] Constitutive activation of STAT3 is a hallmark of many human cancers, where it plays a critical role in promoting cell proliferation, survival, metastasis, and angiogenesis.[5] Small molecules containing the quinoline-4-carboxylic acid core can bind to the SH2 domain of the STAT3 monomer, inhibiting its dimerization.[6] This prevents the translocation of the STAT3 dimer to the nucleus, thereby blocking the transcription of downstream target genes essential for tumor progression.[6]

Diagram of the STAT3 Signaling Pathway and Inhibition by Quinoline-4-Carboxylic Acids

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation Inhibitor Quinoline-4- carboxylic acid Inhibitor->STAT3_dimer Inhibits Dimerization Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: STAT3 signaling pathway and its inhibition by a quinoline-4-carboxylic acid derivative.

Experimental Protocols

While numerous variations of the Doebner reaction exist, a general workflow is followed. Below are protocols for a traditional and a modified, high-yield Doebner reaction.

Diagram of the General Experimental Workflow for the Doebner Reaction

Doebner_Workflow Reactants Aniline, Aldehyde, Pyruvic Acid, Solvent, Catalyst Reaction_Setup Combine Reactants in Reaction Vessel Reactants->Reaction_Setup Heating Heat Reaction Mixture (e.g., 65-110°C) Reaction_Setup->Heating Workup Cool, Quench, and Extract Heating->Workup Purification Purify Product (e.g., Crystallization, Chromatography) Workup->Purification Product Quinoline-4-carboxylic Acid Purification->Product

Caption: General experimental workflow for the Doebner reaction.

Traditional Doebner Reaction Protocol

This protocol is a general representation and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aniline (1.0 equiv.), the aldehyde (1.0 equiv.), and pyruvic acid (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford the desired quinoline-4-carboxylic acid.

Modified High-Yield Doebner Hydrogen-Transfer Reaction Protocol

This protocol is adapted from a 2023 publication in the Journal of Organic Chemistry and has been shown to be effective for a broad range of substrates, including those with electron-withdrawing groups.[2]

  • Reaction Setup: To a solution of the substituted aniline (1.0 equiv.) and the substituted aldehyde (1.1 equiv.) in acetonitrile, add BF₃·THF (0.5 equiv.) at room temperature in a round-bottom flask.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (1.2 equiv.) in acetonitrile dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as crystallization or column chromatography.

Quantitative Data

The following table summarizes the yields of various quinoline-4-carboxylic acids synthesized using the modified Doebner hydrogen-transfer reaction protocol.

Aniline DerivativeAldehyde DerivativeProductYield (%)
6-(trifluoromethoxy)anilineBenzaldehyde2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82
4-chloroanilineBenzaldehyde6-chloro-2-phenylquinoline-4-carboxylic acid75
4-bromoanilineBenzaldehyde6-bromo-2-phenylquinoline-4-carboxylic acid80
4-cyanoanilineBenzaldehyde6-cyano-2-phenylquinoline-4-carboxylic acid65
4-methoxyanilineBenzaldehyde6-methoxy-2-phenylquinoline-4-carboxylic acid90
Aniline4-methoxybenzaldehyde2-(4-methoxyphenyl)quinoline-4-carboxylic acid88
Aniline4-chlorobenzaldehyde2-(4-chlorophenyl)quinoline-4-carboxylic acid85
AnilineThiophene-2-carboxaldehyde2-(thiophen-2-yl)quinoline-4-carboxylic acid78
AnilinePivalaldehyde2-tert-butylquinoline-4-carboxylic acid70

Data adapted from Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.[2]

Conclusion

The Doebner reaction remains a powerful and adaptable method for the synthesis of quinoline-4-carboxylic acids. While the traditional protocol has its limitations, modern modifications have significantly improved its utility, allowing for the efficient synthesis of a wide range of derivatives. Its application in the generation of medicinally relevant scaffolds, such as STAT3 inhibitors, underscores its continued importance in the fields of organic synthesis and drug discovery. The protocols and data presented herein provide a valuable resource for researchers aiming to utilize this classic reaction in their work.

References

Application Notes and Protocols for 2-(3-Bromophenyl)quinoline-4-carboxylic acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Bromophenyl)quinoline-4-carboxylic acid is a synthetic organic molecule belonging to the quinoline-4-carboxylic acid class of compounds. This class is recognized for a wide array of biological activities, making its derivatives valuable as molecular probes and starting points for drug discovery. While specific data on this compound as a molecular probe is emerging, its structural similarity to known inhibitors of key cellular targets suggests its potential utility in cancer research, microbiology, and the study of inflammatory diseases. This document outlines hypothesized biological activities, detailed experimental protocols for their investigation, and summarizes relevant data from closely related analogs to guide researchers in utilizing this compound as a molecular probe.

Hypothesized Biological Activities

Based on the known activities of structurally similar quinoline and quinazoline derivatives, this compound is hypothesized to function as a molecular probe by inhibiting the following enzymes and pathways:

  • Aurora A Kinase: As a potential inhibitor, it may serve as a probe to study the role of Aurora A kinase in mitotic progression, cell cycle control, and tumorigenesis. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has demonstrated inhibitory activity against Aurora A.[1][2][3][4][5]

  • Microbial DNA Gyrase: The quinoline scaffold is a known pharmacophore for DNA gyrase inhibitors. This compound could be used to investigate bacterial replication and as a lead for novel antibiotic development. Derivatives of the isomeric 2-(4-Bromophenyl)quinoline-4-carboxylic acid have shown activity against S. aureus DNA gyrase.

  • Dihydroorotate Dehydrogenase (DHODH): Quinoline-4-carboxylic acids have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] This makes the compound a potential tool for studying nucleotide metabolism and for developing treatments for cancer and autoimmune disorders.[6]

  • Histone Deacetylases (HDACs) and Sirtuins (e.g., SIRT3): Other quinoline derivatives have been shown to inhibit these epigenetic modulators.[7][8] This compound could be used to probe the roles of these enzymes in gene regulation and cellular metabolism.

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize the quantitative data for closely related compounds, providing a basis for the hypothesized activities of this compound.

Table 1: Kinase Inhibition and Cytotoxicity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid [3][5]

Assay TypeTarget/Cell LineMetricValue (µM)
Kinase InhibitionAurora A% Inhibition @ 10 µM>50%
CytotoxicityT-24 (Bladder Cancer)IC₅₀257.87
CytotoxicityMCF-7 (Breast Cancer)IC₅₀168.78[1][2][3][4]

Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Compound IDMicrobial StrainMIC (µM)MBC (µM)S. aureus DNA Gyrase IC₅₀ (µM)
5 S. aureus49.04196.17Not Reported
6b S. aureus38.6477.2933.64
10 S. aureus191.36191.368.45
CiprofloxacinS. aureusNot ReportedNot Reported3.80

Table 3: DHODH Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Analogs [6]

Compound IDDHODH IC₅₀ (nM)
41 9.71 ± 1.4
43 26.2 ± 1.8

Experimental Protocols

Herein are detailed protocols for investigating the hypothesized biological activities of this compound.

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay

This protocol is adapted from studies on analogous quinazoline derivatives to determine the compound's ability to inhibit Aurora A kinase activity.[3][5]

Materials:

  • Recombinant human Aurora A kinase

  • ATP, Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Fluorescent kinase substrate (e.g., a peptide substrate that can be phosphorylated)

  • This compound (test compound)

  • A known Aurora A inhibitor (e.g., Alisertib) as a positive control

  • DMSO (for compound dilution)

  • 384-well microplates (low volume, black)

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve final assay concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound or control.

  • Enzyme Addition: Add 10 µL of Aurora A kinase solution (pre-diluted in kinase buffer) to each well.

  • Incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a solution containing the fluorescent substrate and ATP in kinase buffer to initiate the reaction.

  • Second Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Measure the fluorescence signal according to the substrate manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

cluster_workflow Aurora A Kinase Inhibition Assay Workflow A Prepare serial dilutions of test compound B Add compound to 384-well plate A->B C Add Aurora A kinase B->C D Incubate (10 min) C->D E Add ATP and fluorescent substrate D->E F Incubate (60 min) E->F G Measure fluorescence F->G H Calculate % inhibition and IC50 G->H cluster_pathway Hypothesized Aurora A Kinase Inhibition Pathway AuroraA Aurora A Kinase G2_M G2/M Transition AuroraA->G2_M Promotes Apoptosis Apoptosis AuroraA->Apoptosis Inhibits Mitosis Mitosis G2_M->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Probe 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Probe->AuroraA Inhibition cluster_workflow Minimum Inhibitory Concentration (MIC) Workflow A Prepare 2-fold serial dilutions of compound in 96-well plate B Add standardized bacterial inoculum to wells A->B C Incubate at 37°C for 18-24h B->C D Observe wells for turbidity C->D E Determine lowest concentration with no visible growth (MIC) D->E

References

Applications of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid Analogs in Cancer Research: A Focus on Aurora A Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The quinazoline analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has emerged as a novel and selective inhibitor of Aurora A kinase, a key regulator of cell division.[1][2] Its primary application in cancer research lies in its ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anticancer drug development.[1][3][4]

Mechanism of Action:

2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exerts its anticancer effects by selectively targeting the ATP-binding pocket of Aurora A kinase.[1][2] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation.[2] Dysregulation of Aurora A kinase is frequently observed in various human cancers and is associated with tumor progression and poor prognosis.[2]

By inhibiting Aurora A, the compound disrupts the proper execution of mitosis, leading to errors in cell division. This triggers cellular surveillance mechanisms that halt the cell cycle, primarily at the G1 phase, preventing the proliferation of cancer cells.[1][2] Prolonged cell cycle arrest ultimately initiates the apoptotic cascade, leading to the elimination of the cancerous cells.[1][3]

Therapeutic Potential:

The selective inhibition of Aurora A kinase by 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid presents a targeted therapeutic strategy with the potential for reduced off-target effects compared to broader-spectrum kinase inhibitors.[1][5] This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines, with notable efficacy against breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines.[1] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential as a standalone agent or in combination with other cancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

Table 1: In Vitro Cytotoxicity (IC50)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer168.78[1]
T-24Urinary Bladder Cancer257.87[1]

Table 2: Apoptosis Induction in MCF-7 Cells

TreatmentConcentrationApoptotic Cells (%)
Control-Not reported
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78 µM (IC50)2.16[1]
Doxorubicin (Positive Control)10 µM1.52[1]

Table 3: Cell Cycle Analysis in MCF-7 Cells

Cell Cycle PhaseControl (%)Treated with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (IC50) (%)
G151.4560.68[1]
S22.2717.47[1]
G221.3418.29[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, T-24)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of the test compound in DMSO and then prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.[1]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.[1] A positive control such as doxorubicin can be used.[1]

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

G cluster_0 Mechanism of Action Compound 2-(3-bromophenyl)-8- fluoroquinazoline-4-carboxylic acid AuroraA Aurora A Kinase Compound->AuroraA Inhibition Mitosis Mitotic Progression AuroraA->Mitosis Promotes CellCycle Cell Cycle Arrest (G1 Phase) Mitosis->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces G cluster_1 Experimental Workflow: Cytotoxicity Assay A Seed Cancer Cells B Treat with Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Application Notes and Protocols for In Vitro Testing of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive set of protocols for the in vitro evaluation of 2-(3-Bromophenyl)quinoline-4-carboxylic acid, a synthetic compound belonging to the quinoline-4-carboxylic acid class. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] This document outlines detailed methodologies for assessing the cytotoxic, apoptotic, cell cycle inhibitory, enzyme inhibitory, and antimicrobial properties of this compound, enabling a thorough preclinical characterization.

Potential Biological Activities and Suggested In Vitro Assays

Based on the activities of structurally related quinoline derivatives, this compound is a candidate for investigation in several therapeutic areas. The following table summarizes the potential activities and the corresponding in vitro assays to evaluate them.

Potential Biological Activity Suggested In Vitro Assays Key Cellular Targets/Mechanisms Relevant Literature
Anticancer Cytotoxicity (MTT/MTS Assay), Apoptosis (Annexin V/PI Staining, Caspase-3/7 Activity), Cell Cycle Analysis (Flow Cytometry)DNA gyrase, Topoisomerase IV, Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), Aurora Kinases[2][3][4][7][11][12][13][14][18][19]
Enzyme Inhibition Kinase Inhibition Assays, HDAC Inhibition Assay, DHODH Inhibition AssayVarious kinases (e.g., Aurora A), HDACs, DHODH[1][4][6][7][11][12][13][14]
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay, Minimum Bactericidal Concentration (MBC) AssayBacterial DNA gyrase, Peptide deformylase (PDF)[2][9][17]
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) AssayFree radical scavenging[5]

Experimental Protocols

Anticancer Activity Assays

This protocol determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HT-29, HCT-116)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

This protocol determines the effect of the compound on the cell cycle progression of cancer cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Enzyme Inhibition Assays

This protocol measures the ability of the compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the kinase, substrate, and compound dilutions.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_reaction Kinase Reaction Kinase Aurora A Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate ADP ADP ATP->ADP Compound 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Compound->Kinase

Caption: Inhibition of kinase-mediated substrate phosphorylation.

Antimicrobial Activity Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Microplate reader or visual inspection

Protocol:

  • Prepare a stock solution of the compound in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineIC50 (µM) ± SD
MCF-7Data
HT-29Data
HCT-116Data

Table 2: Enzyme inhibitory activity of this compound.

EnzymeIC50 (µM) ± SD
Aurora A KinaseData
HDACData
DHODHData

Table 3: Antimicrobial activity of this compound.

MicroorganismMIC (µg/mL)
Staphylococcus aureusData
Escherichia coliData
Candida albicansData

These protocols provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will guide further preclinical development and mechanistic studies.

References

Application Notes and Protocols: 2-(3-Bromophenyl)quinoline-4-carboxylic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on the Investigated Compound: Initial literature searches for "2-(3-Bromophenyl)quinoline-4-carboxylic acid" did not yield specific data on its activity as an enzyme inhibitor. However, a closely related analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been identified as a potent and selective inhibitor of Aurora A kinase. This document will focus on the enzymatic inhibition properties and associated protocols for this quinazoline-based compound, assuming it is the molecule of interest for researchers in this field.

Introduction

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is a novel small molecule that has demonstrated significant inhibitory activity against Aurora A kinase, a key regulator of cell division.[1][2][3][4] Dysregulation of Aurora A kinase is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting its potential as a lead compound for the development of new anticancer agents.[1][2][3][4] These application notes provide a summary of its inhibitory activity and detailed protocols for its evaluation.

Target Enzyme and Mechanism of Action

The primary molecular target of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is Aurora A kinase .[1][2][3][4] Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic errors and ultimately cell death in rapidly dividing cells. The compound is believed to bind to the active site of the kinase, preventing the phosphorylation of its downstream substrates.[1][4]

Quantitative Data

The inhibitory and cytotoxic activities of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseInhibition (%) at 10 µM
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora APotent Inhibition (Specific % not detailed in abstract)

Note: The primary source indicates potent inhibition but does not provide a specific percentage of inhibition at 10 µM in the abstract. Further investigation of the full-text article is recommended for precise quantitative data.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)168.78[1][2][3]
T-24 (Bladder Cancer)257.87

Signaling Pathway

The inhibition of Aurora A kinase by 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid perturbs the normal progression of the cell cycle, leading to apoptosis. The simplified signaling pathway is depicted below.

Aurora_A_Pathway inhibitor 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid aurora_a Aurora A Kinase inhibitor->aurora_a Inhibition mitotic_events Centrosome Maturation, Spindle Assembly aurora_a->mitotic_events Phosphorylation cell_cycle Cell Cycle Progression (G2/M Phase) mitotic_events->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Inhibitory effect on the Aurora A signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory properties of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

In Vitro Aurora A Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits.

Objective: To quantify the direct inhibitory effect of the compound on Aurora A kinase activity.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions plate Plate reagents: - Inhibitor - Kinase - Substrate/ATP mix reagents->plate incubate Incubate at 30°C for 45-60 min plate->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate_rt1 Incubate at RT for 40 min add_adpglo->incubate_rt1 add_detection Add Kinase Detection Reagent incubate_rt1->add_detection incubate_rt2 Incubate at RT for 30 min add_detection->incubate_rt2 read Read Luminescence incubate_rt2->read

Workflow for the in vitro Aurora A kinase assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

    • Prepare a solution of Aurora A kinase in kinase assay buffer.

    • Prepare a mixture of the kinase substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the inhibitor dilutions. Include controls for no inhibition (DMSO vehicle) and no enzyme (background).

    • Add the Aurora A kinase solution to all wells except the background control.

    • Initiate the reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the compound relative to the no-inhibition control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • MCF-7 cells (or other suitable cancer cell line)

  • Cell culture medium and supplements

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (including a vehicle control) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To detect and quantify the induction of apoptosis by the compound.

Materials:

  • MCF-7 cells

  • Cell culture medium

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat the cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add additional 1X Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • Use a 488 nm excitation laser and collect FITC emission at ~530 nm and PI emission at ~617 nm.

  • Data Analysis:

    • Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Conclusion

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is a promising inhibitor of Aurora A kinase with demonstrated in vitro efficacy against cancer cell lines. The protocols provided herein offer a framework for researchers to further investigate its mechanism of action and potential as a therapeutic agent. Careful execution of these experiments will provide valuable insights into the compound's biological activity and guide future drug development efforts.

References

Application Notes and Protocols: Molecular Docking Studies of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting molecular docking studies on 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This document is intended to guide researchers through the computational analysis of this compound, from target identification to the interpretation of docking results, facilitating its exploration as a potential therapeutic agent.

Introduction and Background

Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the pharmacological profile of these molecules. The subject of this study, this compound, is a member of this family and holds significant potential for drug discovery.

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. This allows for the elucidation of binding modes, the prediction of binding affinities, and the rational design of more potent and selective drug candidates.

Studies on analogous 2-phenylquinoline-4-carboxylic acid derivatives have revealed their potential to inhibit various therapeutic targets. For instance, derivatives of this scaffold have been investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC3, which are implicated in cancer.[1][2][3] Furthermore, similar quinoline structures have been docked against malarial, tuberculosis, and other cancer-related proteins, showing promising interaction energies.[4] A structurally related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division, highlighting another potential avenue for anticancer therapy.[5][6][7]

Objective: The primary objective of these molecular docking studies is to computationally evaluate the binding affinity and interaction patterns of this compound with various potential protein targets implicated in diseases such as cancer. This will aid in prioritizing this compound for further experimental validation and lead optimization.

Potential Therapeutic Targets and Signaling Pathways

Based on the literature for structurally similar compounds, several protein targets are of high interest for the molecular docking of this compound. These include, but are not limited to:

  • Histone Deacetylases (HDACs): These enzymes are crucial in the epigenetic regulation of gene expression and are validated targets in oncology.

  • Aurora A Kinase: A serine/threonine kinase that plays a vital role in mitosis; its overexpression is linked to various cancers.

  • Other Kinases and Enzymes: Various other proteins involved in cancer cell proliferation and survival.

The inhibition of these targets can interfere with key signaling pathways involved in cancer progression. For example, HDAC inhibition can lead to the re-expression of tumor suppressor genes, while Aurora A kinase inhibition disrupts mitosis, leading to apoptosis in cancer cells.

signaling_pathway cluster_drug Therapeutic Intervention cluster_targets Potential Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes 2-(3-Bromophenyl)quinoline-4-carboxylic_acid 2-(3-Bromophenyl)quinoline- 4-carboxylic acid HDACs HDACs 2-(3-Bromophenyl)quinoline-4-carboxylic_acid->HDACs AuroraA Aurora A Kinase 2-(3-Bromophenyl)quinoline-4-carboxylic_acid->AuroraA Gene_Expression Regulation of Gene Expression HDACs->Gene_Expression inhibits Mitosis Mitotic Progression AuroraA->Mitosis inhibits Tumor_Suppression Tumor Suppressor Gene Re-expression Gene_Expression->Tumor_Suppression Apoptosis Apoptosis Mitosis->Apoptosis experimental_workflow start Start protein_prep 1. Protein Preparation (e.g., PDB ID: 1S63) start->protein_prep ligand_prep 2. Ligand Preparation (2-(3-Bromophenyl)quinoline- 4-carboxylic acid) protein_prep->ligand_prep grid_gen 3. Grid Box Generation ligand_prep->grid_gen docking 4. Molecular Docking (e.g., AutoDock Vina) grid_gen->docking analysis 5. Analysis of Results (Binding Energy, Interactions) docking->analysis end End analysis->end

References

Development of Antimicrobial Agents from Quinoline-4-Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development of antimicrobial agents derived from the quinoline-4-carboxylic acid scaffold. It includes detailed experimental protocols for the synthesis of the core structure and its derivatives, methods for evaluating antimicrobial activity and cytotoxicity, and an overview of the key mechanisms of action. Quantitative data from representative studies are summarized for comparative analysis.

Introduction

Quinoline-4-carboxylic acids are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] This scaffold is a key pharmacophore in numerous approved drugs and clinical candidates. The development of novel antimicrobial agents is of paramount importance in the face of rising antimicrobial resistance. Quinoline-4-carboxylic acid derivatives have shown promise as antibacterial, antifungal, and antiviral agents, making them an attractive starting point for drug discovery programs.[1][2]

The core structure allows for extensive chemical modification at various positions, enabling the fine-tuning of antimicrobial potency, selectivity, and pharmacokinetic properties. This document outlines the foundational synthetic routes and subsequent derivatization strategies, along with standardized protocols for biological evaluation, to facilitate the discovery and development of new antimicrobial agents based on this privileged scaffold.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

The synthesis of the quinoline-4-carboxylic acid core can be efficiently achieved through several named reactions, most notably the Doebner and Pfitzinger reactions. Subsequent modifications can be performed to generate a library of diverse derivatives.

Synthesis of the Quinoline-4-Carboxylic Acid Core

2.1.1. Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[3]

Protocol: Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid [3]

  • In a round-bottom flask, prepare a solution of equimolar amounts of aniline (e.g., 20 mmol) and 2-nitrobenzaldehyde (e.g., 20 mmol) in ethanol (30 mL).

  • Reflux the mixture for 1 hour.

  • Add pyruvic acid (1.5 equivalents, e.g., 30 mmol) and a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the reaction mixture.

  • Continue to reflux the mixture for 12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice water (60 mL) with vigorous stirring.

  • Filter the resulting solid product.

  • To purify, add the solid to an aqueous potassium carbonate solution to achieve a basic pH, and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 4-5 to precipitate the pure product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

2.1.2. Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce a quinoline-4-carboxylic acid.[4]

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid [4]

  • In a round-bottom flask, dissolve potassium hydroxide (e.g., 35 mmol) in 20% aqueous ethanol (50 mL).

  • Add an appropriate isatin (e.g., 14 mmol) and acetophenone (e.g., 16.5 mmol) to the basic solution.

  • Stir the reaction mixture at 80-90 °C for 18-36 hours.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in a minimal amount of water.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to precipitate the product.

  • Collect the precipitate by filtration and wash with water to yield the final product.

Derivatization of the Quinoline-4-Carboxylic Acid Core

2.2.1. Amidation [3]

  • A mixture of the synthesized quinoline-4-carboxylic acid (e.g., 1.2 g, 4.1 mmol) and thionyl chloride (15 mL) is stirred under reflux for 3 hours to form the acyl chloride.

  • Excess thionyl chloride is removed by distillation.

  • The resulting acyl chloride is added dropwise to a solution of the desired amine (e.g., 3-(dimethylamino)-1-propylamine, 4.9 mmol) and triethylamine (1.6 mL) in dichloromethane (30 mL) at 0 °C.

  • The reaction is stirred at room temperature for 10 hours.

  • The product is isolated and purified using standard work-up and chromatographic techniques.

2.2.2. Reduction of Nitro Group [3]

  • To a solution of the nitro-substituted quinoline derivative in isopropanol, add 10% Palladium on carbon (Pd/C) as a catalyst.

  • Add 80% hydrazine hydrate and reflux the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the catalyst and concentrate the filtrate to obtain the amino-substituted derivative.

2.2.3. Acylation and Further Amination

The newly formed amino group can be further functionalized through acylation with various acyl chlorides or anhydrides, followed by potential subsequent reactions on the introduced acyl group. Standard acylation procedures can be followed, typically involving the reaction of the amine with the acylating agent in the presence of a base like triethylamine or pyridine in an appropriate solvent.

Antimicrobial Activity Evaluation

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: [5]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized bacterial inoculum adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol: [6]

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of the test compound solution.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Cytotoxicity Assessment

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: [7][8]

  • Seed a 96-well plate with a suitable mammalian cell line at a density of 1-3 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (100 µL per well) and incubate for another 24 hours.

  • Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Data Presentation

The following tables summarize the antimicrobial activity of representative quinoline-4-carboxylic acid derivatives against various microorganisms.

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [9]

CompoundRTest OrganismMIC (µg/mL)
5a₄ 2-NH₂, 4-ClStaphylococcus aureus64
5a₇ 2-NH₂, 4-FEscherichia coli128

Table 2: Antimicrobial Activity of 2-Substituted Quinoline-4-carboxylic Acids and Carboxamides [5]

CompoundRTest OrganismIC₅₀ (mg/L)MIC (mg/L)
lb PhenylS. aureus400>1000
lc 4-TolylS. aureus500>1000
ld 2-ThienylS. cerevisiae8001000
le 5-Methyl-2-thienylS. cerevisiae400800
2b Phenyl (carboxamide)B. subtilis>1000>1000
2d 2-Thienyl (carboxamide)B. subtilis900>1000

Mechanisms of Action and Signaling Pathways

Quinoline-4-carboxylic acid derivatives exert their antimicrobial effects through various mechanisms, with the inhibition of bacterial DNA gyrase and topoisomerase IV, and the inhibition of dihydroorotate dehydrogenase (DHODH) being the most prominent.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones target these essential type II topoisomerase enzymes, which are crucial for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, they trap the complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately cell death.[6][10][11]

bacterial_dna_replication_inhibition cluster_replication Bacterial DNA Replication & Transcription cluster_drug_action Drug Action DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Replication DNA Replication & Supercoiling Management DNA_Gyrase->DNA_Replication Relaxes positive supercoils Topoisomerase_IV Topoisomerase IV (ParC, ParE) Cell_Division Chromosome Segregation Topoisomerase_IV->Cell_Division Decatenates daughter chromosomes Inhibition_Gyrase Stabilizes Gyrase-DNA cleavage complex Inhibition_TopoIV Stabilizes TopoIV-DNA cleavage complex Quinoline Quinoline-4-carboxylic Acid Derivative Quinoline->Inhibition_Gyrase Quinoline->Inhibition_TopoIV DS_Breaks Double-Strand DNA Breaks Inhibition_Gyrase->DS_Breaks Inhibition_TopoIV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline-4-carboxylic acid derivatives act as inhibitors of the human enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA. Rapidly proliferating cells, including certain pathogens and cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[12][13]

dhodh_inhibition_pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step enzymatic conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP Depletion Pyrimidine Depletion Nucleotides DNA & RNA Synthesis UMP->Nucleotides Quinoline_Derivative Quinoline-4-carboxylic Acid Derivative Inhibition Inhibition Quinoline_Derivative->Inhibition Inhibition->DHODH Cell_Growth_Arrest Cell Growth Arrest Depletion->Cell_Growth_Arrest drug_discovery_workflow Start Start: Identify Quinoline-4-Carboxylic Acid Scaffold Synthesis_Core Synthesis of Core Structure (Doebner/Pfitzinger Reaction) Start->Synthesis_Core Derivatization Chemical Derivatization (Amidation, Reduction, etc.) Synthesis_Core->Derivatization Compound_Library Compound Library Derivatization->Compound_Library Antimicrobial_Screening Primary Antimicrobial Screening (Agar Diffusion/Broth Microdilution) Compound_Library->Antimicrobial_Screening Hit_Identification Hit Identification (Active Compounds) Antimicrobial_Screening->Hit_Identification Hit_Identification->Derivatization Inactive/Revise MIC_Determination Quantitative MIC Determination (Broth Microdilution) Hit_Identification->MIC_Determination Active Cytotoxicity_Assay Cytotoxicity Assessment (MTT Assay) MIC_Determination->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies End Preclinical Candidate Mechanism_Studies->End

References

Application Note: High-Throughput Screening of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid Analogs for Aurora A Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aurora A kinase is a serine/threonine kinase that plays a critical role in the regulation of cell division.[1][2] It is involved in centrosome maturation, bipolar spindle assembly, and mitotic entry.[2][3] Overexpression and aberrant activation of Aurora A have been linked to oncogenic transformation, making it a key therapeutic target in oncology.[3] Quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds with potential anticancer properties. Notably, analogs such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have demonstrated potent and selective inhibition of Aurora A kinase.

This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of Aurora A kinase from a library of 2-(3-Bromophenyl)quinoline-4-carboxylic acid analogs. The workflow comprises a primary biochemical screen using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a secondary cell-based viability assay to confirm the on-target effects of the identified hits.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical HTS campaign.

Table 1: Primary Screen - Aurora A Kinase Inhibition by TR-FRET Assay

Compound IDConcentration (µM)% Inhibition of Aurora A
BQC-0011095.2
BQC-002108.1
BQC-0031065.7
.........
BQC-N1092.8
Staurosporine (Positive Control)199.5
DMSO (Negative Control)-0.2

Table 2: Dose-Response Analysis of Primary Hits

Compound IDIC50 (µM) for Aurora A
BQC-0010.15
BQC-0032.5
BQC-N0.21
Alisertib (Reference)0.02

Table 3: Secondary Screen - Cell Viability (MCF-7) after 72h Treatment

Compound IDIC50 (µM)
BQC-0011.2
BQC-N1.8
Doxorubicin (Control)0.5

Experimental Protocols

Primary High-Throughput Screen: Aurora A Kinase TR-FRET Assay

This biochemical assay measures the inhibition of Aurora A kinase activity by detecting the phosphorylation of a substrate peptide. The assay is based on TR-FRET, where energy transfer occurs between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor) when the substrate is phosphorylated.[4]

Materials and Reagents:

  • Recombinant human Aurora A kinase

  • LanthaScreen™ TR-FRET Tb-anti-pT288 Aurora A antibody[4]

  • Fluorescein-labeled peptide substrate

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35

  • Stop/Detection Buffer: Assay Buffer containing EDTA and the Tb-labeled antibody

  • 384-well, low-volume, black assay plates

  • Library of this compound analogs in DMSO

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of each library compound (10 mM in DMSO) into the assay plates. For controls, dispense DMSO (negative control) and a known Aurora A inhibitor like Alisertib (positive control).

  • Kinase Addition: Add 5 µL of Aurora A kinase solution (diluted in assay buffer) to all wells.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the fluorescein-labeled substrate and ATP (at a concentration equal to the Km for ATP) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of Stop/Detection Buffer to each well to stop the reaction and introduce the detection antibody.

  • Final Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor) after a suitable delay following excitation (e.g., at 340 nm).[5]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Normalize the data using the positive and negative controls to determine the percent inhibition for each compound.

Secondary Confirmatory Screen: Cell Viability Assay (CellTiter-Glo®)

This cell-based assay determines the effect of the hit compounds on the viability of a cancer cell line (e.g., MCF-7, a breast cancer cell line where Aurora A is often overexpressed). The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, which correlate with the number of metabolically active cells.[6][7]

Materials and Reagents:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, white, clear-bottom cell culture plates

  • Hit compounds from the primary screen

  • CellTiter-Glo® Reagent[6]

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plates to room temperature for 30 minutes.[7]

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Plate Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent viability for each compound concentration. Calculate the IC50 values by fitting the data to a dose-response curve.

Visualizations

HTS_Workflow cluster_primary Primary Screen (Biochemical) cluster_secondary Secondary Screen (Cell-Based) cluster_validation Hit Validation Compound_Library Compound Library (2-(3-Bromophenyl)quinoline- 4-carboxylic acid analogs) Dispensing Acoustic Dispensing (384-well plates) Compound_Library->Dispensing Kinase_Reaction Aurora A Kinase Reaction (TR-FRET) Dispensing->Kinase_Reaction Data_Acquisition_P TR-FRET Plate Reading Kinase_Reaction->Data_Acquisition_P Hit_Identification Hit Identification (>50% Inhibition) Data_Acquisition_P->Hit_Identification Dose_Response Dose-Response Plate Prep Hit_Identification->Dose_Response Cell_Viability Cell Viability Assay (MCF-7, CellTiter-Glo) Dose_Response->Cell_Viability Data_Acquisition_S Luminescence Reading Cell_Viability->Data_Acquisition_S IC50_Determination IC50 Determination Data_Acquisition_S->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for identifying Aurora A kinase inhibitors.

Aurora_A_Signaling cluster_pathway Simplified Aurora A Signaling in Mitosis G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Activation Mitosis Mitosis Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Cytokinesis Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A Co-activates PLK1 PLK1 PLK1->Aurora_A Activates Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Chromosome_Segregation->Cytokinesis Inhibitor 2-(3-Bromophenyl)quinoline- 4-carboxylic acid analog Inhibitor->Aurora_A Inhibits

Caption: Simplified Aurora A kinase signaling pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, particularly focusing on the Doebner and Pfitzinger reactions, which are common methods for this type of synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in quinoline synthesis can be attributed to several factors. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific reaction (Doebner or Pfitzinger). An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of reactants or the desired product, often resulting in tar formation.[1][2] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[1]

  • Poor Reactant Quality: The purity of your starting materials, such as 3-bromoaniline, 3-bromobenzaldehyde, and pyruvic acid (for the Doebner reaction) or isatin and 1-(3-bromophenyl)ethanone (for the Pfitzinger reaction), is crucial. Impurities can interfere with the reaction and lead to unwanted byproducts. The presence of water can also inhibit acid-catalyzed reactions.[1]

  • Electron-Withdrawing Groups: The presence of the electron-withdrawing bromine atom on the phenyl ring can deactivate the aniline starting material, making the cyclization step more challenging and potentially lowering the yield.[1][3]

Q2: I am observing significant tar/polymer formation in my reaction mixture. How can I minimize this?

A2: Tar formation is a common issue in quinoline synthesis, especially in the Doebner-von Miller reaction, which is typically conducted under strong acidic conditions that can catalyze the polymerization of α,β-unsaturated carbonyl compounds.[2]

  • Optimize Acid Concentration: While a strong acid is often necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) to find a balance between reaction rate and byproduct formation.[2][4]

  • Control Reactant Addition: A gradual, dropwise addition of the aldehyde or α,β-unsaturated carbonyl compound to the heated reaction mixture can help maintain a low concentration of this reactant at any given time, thereby reducing its self-polymerization.[2]

  • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed. Overheating can significantly promote polymerization and decomposition.[2]

Q3: My final product is difficult to purify. What strategies can I employ?

A3: Purification of quinoline-4-carboxylic acids can be challenging due to their physical properties and potential impurities.

  • Initial Work-up: After the reaction is complete, the mixture is often poured into a large volume of water and then made basic with a concentrated solution of sodium hydroxide or sodium bicarbonate to neutralize the acid and precipitate the crude product.[1][5]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol.[6]

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel with an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate) can be effective for separating the desired product from impurities.[7]

Q4: Which synthetic route is generally better for this compound: the Doebner reaction or the Pfitzinger reaction?

A4: Both the Doebner and Pfitzinger reactions are viable methods for synthesizing 2-aryl-quinoline-4-carboxylic acids.

  • Doebner Reaction: This is a three-component reaction involving an aniline (3-bromoaniline), an aldehyde (3-bromobenzaldehyde), and pyruvic acid.[3][8] While it is a one-pot synthesis, it can suffer from low yields, especially with anilines bearing electron-withdrawing groups.[3]

  • Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound containing an α-methylene group, such as 1-(3-bromophenyl)ethanone, in the presence of a base.[5][9] This can sometimes offer better yields and regioselectivity compared to the Doebner reaction for certain substrates.

The choice of method may depend on the availability and cost of starting materials, as well as experimental familiarity. It is advisable to perform small-scale trial reactions to determine the optimal conditions for your specific setup.

Data Presentation: Reaction Condition Optimization

The following table summarizes key reaction parameters and their potential impact on the yield of this compound synthesis.

ParameterConditionPotential Effect on YieldTroubleshooting Steps
Catalyst Strong Brønsted Acid (e.g., H₂SO₄, HCl)Can be effective but may promote tar formation.[2]Optimize concentration; consider milder Lewis acids.[2]
Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂)Can offer milder reaction conditions and reduce side reactions.[2][4]Screen various Lewis acids for optimal performance.
Base (e.g., KOH, NaOH) for PfitzingerEssential for the Pfitzinger reaction to proceed.[5][10]Optimize base concentration and reaction time.
Solvent EthanolCommonly used and often effective.[5][6]Ensure anhydrous conditions if water inhibits the reaction.[1]
Acetonitrile (MeCN)Found to be an effective solvent in some optimized Doebner reactions.[4]Can be a good alternative to alcohols.
Solvent-freeCan lead to higher efficiency and easier work-up in some cases.[11]Requires careful temperature control to avoid decomposition.
Temperature Room TemperatureMay be too low for the reaction to proceed efficiently, resulting in low conversion.[1]Gradually increase the temperature and monitor reaction progress.
RefluxOften required for cyclization, but can lead to byproduct formation if too high.[1][2]Maintain the lowest effective reflux temperature.[2]
80-120 °CA common temperature range for these types of syntheses.[11][12]Optimize within this range for your specific reactants and catalyst.
Reaction Time A few hours to overnightInsufficient time will lead to incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Prolonged reactionCan lead to the formation of degradation products.Stop the reaction once TLC indicates the consumption of starting materials.

Experimental Protocols

Protocol 1: Doebner Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Doebner reaction.[3][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 eq), 3-bromobenzaldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Slowly add the chosen acid catalyst (e.g., a catalytic amount of H₂SO₄ or 0.5-1.0 eq of BF₃·OEt₂) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from several hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Isolation: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Collect the solid by vacuum filtration, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified this compound.

Protocol 2: Pfitzinger Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Pfitzinger reaction.[5][10]

  • Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) and 1-(3-bromophenyl)ethanone (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of potassium hydroxide (e.g., 33% KOH) to the mixture.

  • Reaction: Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

  • Isolation: Acidify the solution with a dilute acid (e.g., HCl) to a pH of around 5-6 to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_reactants 1. Check Purity of Starting Materials start->check_reactants sub_reactants Impure Reactants? check_reactants->sub_reactants check_conditions 2. Review Reaction Conditions sub_conditions Suboptimal Conditions? check_conditions->sub_conditions analyze_byproducts 3. Analyze Byproducts/Side Reactions sub_byproducts Significant Tar Formation? analyze_byproducts->sub_byproducts purification 4. Optimize Purification sub_purification Product Loss During Purification? purification->sub_purification success Improved Yield sub_reactants->check_conditions No action_purify_reactants Purify/Source High-Purity Reactants sub_reactants->action_purify_reactants Yes sub_conditions->analyze_byproducts No action_optimize_conditions Adjust Temp, Catalyst, Solvent, Time sub_conditions->action_optimize_conditions Yes sub_byproducts->purification No action_minimize_tar Lower Temp, Change Catalyst, Slow Addition sub_byproducts->action_minimize_tar Yes sub_purification->success No action_refine_purification Modify Work-up & Recrystallization sub_purification->action_refine_purification Yes action_purify_reactants->check_conditions action_optimize_conditions->analyze_byproducts action_minimize_tar->purification action_refine_purification->success

Caption: Troubleshooting workflow for improving synthesis yield.

Doebner_Reaction_Pathway cluster_reactants Reactants aniline 3-Bromoaniline intermediate1 Schiff Base Formation aniline->intermediate1 + Acid Catalyst aldehyde 3-Bromobenzaldehyde aldehyde->intermediate1 + Acid Catalyst pyruvic_acid Pyruvic Acid intermediate2 Michael Addition pyruvic_acid->intermediate2 intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 product 2-(3-Bromophenyl)quinoline- 4-carboxylic acid intermediate3->product + Oxidation

References

Technical Support Center: Purification of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Acid-base extraction can also be employed as an initial purification step to remove neutral and basic impurities.

Q2: What are the likely impurities in a sample of this compound synthesized via the Pfitzinger reaction?

A2: The Pfitzinger synthesis involves the condensation of an isatin with a carbonyl compound (in this case, 3-bromoacetophenone) in the presence of a base.[1][2] Potential impurities include:

  • Unreacted starting materials: Isatin and 3-bromoacetophenone.

  • Intermediates: The keto-acid formed from the hydrolysis of isatin.[2]

  • Side products: Products from self-condensation of 3-bromoacetophenone or other unintended condensation reactions.

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring purity. For TLC, a common mobile phase for similar compounds is a mixture of petroleum ether and ethyl acetate.[3] Visualization can be achieved using a UV lamp (254 nm) due to the aromatic nature of the compound.[4] HPLC, particularly reverse-phase HPLC, can provide quantitative purity analysis.

Q4: My purified this compound is colored. Is this normal?

A4: Quinoline derivatives can sometimes be yellow or brown due to minor oxidized impurities. While a slight coloration may not indicate significant impurity, a deeply colored product would warrant further purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent. For carboxylic acids, common recrystallization solvents include ethanol, methanol, and water.[5] You can also try a solvent mixture, such as ethanol/water.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.Add a small amount of additional hot solvent to dissolve the oil, and allow the solution to cool more slowly. Seeding with a pure crystal of the compound can also induce crystallization. Consider a more polar solvent system.
Poor recovery of the purified compound. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility and maximize crystal formation.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound does not move from the baseline on the TLC plate. The mobile phase is not polar enough.Increase the polarity of the mobile phase. For acidic compounds that exhibit strong interaction with silica gel, adding a small amount of acetic acid or formic acid to the eluent can improve elution by keeping the compound in its protonated form.
Compound streaks on the TLC plate and column. The sample is overloaded. The compound is interacting too strongly with the silica gel.Apply a more dilute sample to the column. As mentioned above, adding a small amount of acid to the mobile phase can reduce tailing for acidic compounds.
Poor separation of the product from impurities. The polarity of the mobile phase is not optimized.Run a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For 2-aryl-quinoline-4-carboxylic acids, a common mobile phase is a mixture of petroleum ether and ethyl acetate.[3]
The compound appears to decompose on the column. The compound is unstable on silica gel.Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent (note: this is generally for basic compounds but can sometimes help with sensitive acidic compounds if the issue is strong adsorption). Alternatively, consider using a different stationary phase like alumina.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol is a good starting point for many quinoline-4-carboxylic acids.[6]

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase: Use silica gel (60-120 or 230-400 mesh).

  • Mobile Phase Selection: Based on TLC analysis, choose a solvent system that provides good separation (Rf value of the product around 0.2-0.4). A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).[3] Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve the peak shape of acidic compounds.

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Analytical Data for Purity Assessment

Analytical MethodTypical ConditionsExpected Result for Pure Compound
TLC Stationary Phase: Silica gel 60 F254Mobile Phase: Petroleum Ether:Ethyl Acetate (7:3 v/v)[3]A single spot under UV (254 nm) visualization.
¹H NMR Solvent: DMSO-d₆Peaks corresponding to the aromatic protons of the quinoline and bromophenyl rings, and a characteristic downfield peak for the carboxylic acid proton.
¹³C NMR Solvent: DMSO-d₆Resonances for all 16 carbon atoms, including the carbonyl carbon of the carboxylic acid.
LC-MS Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with formic acidA single major peak with the expected mass-to-charge ratio for the protonated or deprotonated molecule.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product (from Pfitzinger Synthesis) recrystallization Recrystallization synthesis->recrystallization column_chromatography Column Chromatography synthesis->column_chromatography acid_base_extraction Acid-Base Extraction synthesis->acid_base_extraction Optional recrystallization->column_chromatography If impure tlc TLC recrystallization->tlc pure_product Pure Product (>95%) recrystallization->pure_product If pure column_chromatography->tlc column_chromatography->pure_product acid_base_extraction->recrystallization hplc HPLC nmr NMR ms Mass Spec pure_product->hplc pure_product->nmr pure_product->ms

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities decision Nature of Impurities check_impurities->decision recrystallize Recrystallization decision->recrystallize Slightly Impure / Crystalline column Column Chromatography decision->column Multiple / Close Polarity Impurities acid_base Acid-Base Extraction decision->acid_base Neutral / Basic Impurities pure Pure Product recrystallize->pure column->pure acid_base->recrystallize acid_base->column

References

addressing solubility issues of 2-(3-Bromophenyl)quinoline-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(3-Bromophenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges encountered during in vitro and in vivo assays.

Troubleshooting Guides & FAQs

This section addresses common questions and issues related to the solubility of this compound.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do first?

A1: The initial step is to utilize an organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of compounds.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[1][2]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What are my next steps?

A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds.[1] Here is a systematic approach to troubleshoot this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible. You can achieve this by preparing a more concentrated stock solution.[1][3]

  • Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[1][4] This can sometimes help mitigate precipitation.

  • pH Adjustment: As a quinoline-4-carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[5] Increasing the pH of your buffer to a value above the pKa of the carboxylic acid group (typically in the range of 3-5 for such compounds) will lead to the formation of the more soluble carboxylate salt.[5][6]

  • Use of Excipients: Consider incorporating solubilizing excipients such as cyclodextrins or surfactants into your formulation.[3][7]

Q3: How do I determine the appropriate pH for my assay buffer to improve solubility?

A3: Since this compound is an acidic compound, its solubility will increase in neutral to basic conditions.[5] You can perform a simple solubility test by preparing a series of buffers with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0) and determining the concentration of the dissolved compound in each. Remember to consider the pH stability of your compound and the pH tolerance of your assay system (e.g., cultured cells).

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic molecules, like your compound, forming inclusion complexes that have enhanced aqueous solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[10]

Q5: Are there potential downsides to using solubilizing agents like DMSO or cyclodextrins?

A5: Yes, it is critical to assess the impact of any solubilizing agent on your specific assay. High concentrations of DMSO can be toxic to cells.[2][11] Both DMSO and cyclodextrins can sometimes interfere with assay components or have off-target effects.[3][11] Therefore, it is essential to run vehicle controls in all experiments. A vehicle control contains the same concentration of the solubilizing agent as your test samples but without the compound.[1]

Q6: I'm still facing solubility issues. Are there more advanced methods I can try?

A6: For particularly challenging compounds, advanced formulation strategies may be necessary. These can include the use of surfactants to form micelles that encapsulate the drug, or the creation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][12][13] Another approach is particle size reduction through techniques like micronization to increase the surface area for dissolution.[13] These methods often require more specialized formulation expertise.

Data Presentation

Table 1: General Impact of Solubilization Strategies

StrategyMechanism of ActionAdvantagesPotential Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous medium.[6]Simple to implement; effective for creating concentrated stock solutions.Potential for precipitation upon dilution; can be toxic to cells at higher concentrations.[1][2]
pH Adjustment Converts the acidic compound to its more soluble salt form at pH > pKa.[5][7]Can significantly increase aqueous solubility; straightforward to test.Compound stability at different pH values; assay must be compatible with the required pH.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes by encapsulating the hydrophobic compound.[8][9][10]Can substantially increase solubility and bioavailability; generally considered safe.[10]Potential for interactions with other formulation components; cost can be higher.
Surfactants (e.g., Polysorbates) Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7][14]Effective at low concentrations; widely used in formulations.Potential for cell toxicity and interference with biological membranes.[7]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

Objective: To prepare a high-concentration stock solution of this compound in DMSO and perform serial dilutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Accurately weigh the desired amount of the compound.

  • Dissolve the compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM). Gentle warming or vortexing may aid dissolution.

  • For a dose-response experiment, perform serial dilutions in 100% DMSO.[1][4]

    • To create a 2-fold serial dilution, add a specific volume of 100% DMSO to a series of labeled tubes.

    • Transfer an equal volume from the most concentrated stock to the next tube, mix thoroughly, and repeat for the subsequent tubes.

  • For the final step in your assay, dilute the DMSO stock solutions into the aqueous assay medium to achieve the desired final concentrations, ensuring the final DMSO concentration remains low and consistent across all samples (e.g., 0.1%).[1]

  • Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound using HP-β-CD to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar or orbital shaker

Procedure:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[3]

  • After the equilibration period, centrifuge the suspension at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex.

  • The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV or a suitable spectrophotometric method).

Visualizations

experimental_workflow start Start: Insoluble Compound stock_solution Prepare Concentrated Stock in 100% DMSO start->stock_solution dilution_test Dilute into Aqueous Buffer stock_solution->dilution_test precipitation Precipitation Occurs? dilution_test->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes success Proceed with Assay no_precipitation->success ph_adjustment pH Adjustment troubleshoot->ph_adjustment cyclodextrin Cyclodextrin Formulation troubleshoot->cyclodextrin surfactant Surfactant Formulation troubleshoot->surfactant re_evaluate Re-evaluate Solubility ph_adjustment->re_evaluate cyclodextrin->re_evaluate surfactant->re_evaluate re_evaluate->success

Caption: A workflow for troubleshooting solubility issues.

cyclodextrin_pathway cluster_hydrophobic Hydrophobic Compound cluster_cyclodextrin Cyclodextrin cluster_complex Soluble Inclusion Complex compound 2-(3-Bromophenyl)quinoline- 4-carboxylic acid complex Compound-Cyclodextrin Complex compound->complex cyclodextrin HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

overcoming challenges in the Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during this important reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the Pfitzinger synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.

Question 1: I am observing very low yields or no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low yields are a common issue in the Pfitzinger synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Ring Opening of Isatin: The initial hydrolysis of the isatin amide bond is a critical step.[1][2][3][4]

    • Solution: Ensure you are using a sufficiently strong base (e.g., potassium hydroxide) and allow adequate time for this step to complete before adding the carbonyl compound.[1][2][3] A visual color change from the initial deep purple or orange to a pale yellow or light straw brown indicates the formation of the isatinic acid salt.[3][5] Pre-reacting the isatin with the base for about an hour at room temperature before adding the other reactant can be beneficial.[3][5]

  • Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.

    • Solution: The optimal temperature can depend on the specific substrates. While refluxing in ethanol (around 79°C) is common, some reactions may benefit from lower temperatures to minimize side reactions, especially with sensitive substrates like diethyl oxaloacetate.[3][5] Conversely, for less reactive substrates, a higher temperature may be necessary to drive the reaction to completion.

  • Inappropriate Reactant Stoichiometry: The ratio of the carbonyl compound to isatin can significantly impact the yield.

    • Solution: Using an excess of the carbonyl compound is often recommended to ensure the complete consumption of isatin, which can be challenging to remove during purification.[1][3] Experimenting with the molar ratio is advisable to find the optimal conditions for your specific substrates.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][5] This will help determine the optimal reaction time, which can range from a few hours to 24 hours or longer depending on the reactants and conditions.[5]

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction.

    • Solution: Ensure that the isatin and the carbonyl compound are of high purity.[1]

Question 2: My reaction has produced a thick, intractable tar instead of the expected product. What causes this and how can I prevent it?

Answer:

Tar formation is a frequent problem in the Pfitzinger reaction, often resulting from self-condensation of the carbonyl compound or isatin under the strongly basic conditions, or polymerization of intermediates.[1][3]

  • Simultaneous Mixing of Reactants: Adding all reactants at once can promote side reactions leading to tar formation.[3]

    • Solution: A modified procedure where the isatin is first ring-opened by reacting it with the base before the addition of the carbonyl compound is highly recommended.[3] This ensures the formation of the isatinate, which then smoothly reacts with the carbonyl component.

  • Unstable Carbonyl Compound: Some carbonyl compounds, like acetaldehyde, are unstable in strongly alkaline solutions and can readily self-condense or decompose.[3]

    • Solution: If you suspect instability, consider using a more stable derivative or a proxy for the desired carbonyl compound. For example, 3-hydroxybutanone (acetoin) or 3-chlorobutanone can be used as a proxy for diacetyl.[3] A slow, dropwise addition of the carbonyl compound to the reaction mixture can also help to minimize its self-condensation.[2]

  • Excessive Heat: High temperatures can accelerate side reactions and decomposition, leading to tar formation.

    • Solution: As mentioned previously, optimizing the reaction temperature is crucial. For sensitive substrates, conducting the reaction at a lower temperature for a longer duration may be beneficial.[3]

Question 3: I am finding it difficult to purify my final product, and it seems to be contaminated with unreacted isatin.

Answer:

Purification can be challenging, especially if significant amounts of starting material remain.

  • Incomplete Reaction: The primary reason for isatin contamination is an incomplete reaction.

    • Solution: Refer to the solutions for low yield (Question 1), such as increasing the excess of the carbonyl compound, optimizing the base concentration, and extending the reaction time while monitoring with TLC.[1]

  • Work-up Procedure: A thorough work-up is essential to remove impurities.

    • Solution: After the reaction, the mixture is typically cooled, and the solvent is removed. The residue is then dissolved in water to form the potassium or sodium salt of the quinoline-4-carboxylic acid. This aqueous solution can be washed with an organic solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1][5][6] The desired product is then precipitated by acidifying the aqueous layer to a pH of around 4-5.[5][6]

  • Recrystallization: The crude product often requires further purification.

    • Solution: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common and effective method for purifying the final quinoline-4-carboxylic acid.[1][5]

Data Presentation

The following tables summarize the influence of various reaction parameters on the yield of quinoline-4-carboxylic acids in the Pfitzinger synthesis. This data has been synthesized from principles described in the cited literature.

Table 1: Effect of Reaction Time and Temperature on Yield

EntryCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
1AcetoneKOHEthanol/WaterReflux (~79)24~60-85
2Butan-2-oneNaOHWaterReflux (100)884
3Diethyl oxaloacetateKOHWaterRoom Temp - 4048Low (tar formation at higher temps)
4AcetophenoneKOHEthanol/Water80-9018-36Moderate to Good

Data synthesized from principles described in cited literature.[1][3]

Table 2: Influence of Reactant Stoichiometry on Isatin Conversion

EntryIsatin (equiv.)Carbonyl Compound (equiv.)Isatin ConversionProduct Yield
11.01.1 - 1.5HighOptimized
21.01.0IncompleteSub-optimal
31.11.0-Used for precious carbonyls

Data adapted from principles discussed in the context of related reactions.[1][3]

Experimental Protocols

Optimized Pfitzinger Protocol for the Synthesis of 2,3-dimethylquinoline-4-carboxylic acid

This protocol is adapted from procedures known to minimize the formation of resinous byproducts.[1][3]

Materials:

  • Isatin

  • Butan-2-one (Methyl ethyl ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Preparation of the Isatinate Solution: In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water. Add isatin to this basic solution.

  • Stir the mixture at room temperature for approximately 1 hour, or until the color changes from the initial deep color to a light straw brown, indicating the formation of the potassium salt of isatinic acid.

  • Reaction with Carbonyl Compound: To this mixture, add an excess of butan-2-one.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.[1]

  • Precipitation: Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure 2,3-dimethylquinoline-4-carboxylic acid.

Visualizations

Pfitzinger_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger quinoline synthesis.

Pfitzinger_Troubleshooting_Workflow Start Pfitzinger Reaction Issue (e.g., Low Yield, Tar) Check_Isatin_Opening Ensure Complete Isatin Ring Opening? (Color Change) Start->Check_Isatin_Opening Check_Isatin_Opening->Start No, pre-react isatin with base Optimize_Stoichiometry Optimize Reactant Stoichiometry? (Excess Carbonyl) Check_Isatin_Opening->Optimize_Stoichiometry Yes Optimize_Stoichiometry->Start No, adjust reactant ratios Monitor_Reaction Monitor Reaction by TLC? (Time & Temp) Optimize_Stoichiometry->Monitor_Reaction Yes Monitor_Reaction->Start No, adjust time and temperature Purification Review Work-up & Purification Protocol? Monitor_Reaction->Purification Yes Purification->Start No, refine work-up steps Success Improved Outcome Purification->Success Yes

Caption: Troubleshooting workflow for the Pfitzinger reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Isolation & Purification A Dissolve Base (e.g., KOH) in Solvent B Add Isatin & Stir until Color Change A->B C Add Carbonyl Compound B->C D Reflux or Heat (Monitor by TLC) C->D E Cool & Remove Solvent D->E F Dissolve in Water & Wash with Organic Solvent E->F G Acidify Aqueous Layer to Precipitate Product F->G H Filter Solid Product G->H I Wash with Cold Water & Dry H->I J Recrystallize from Suitable Solvent I->J

Caption: General experimental workflow for the Pfitzinger synthesis.

References

optimizing reaction conditions for Doebner synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the Doebner synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Doebner synthesis and what is it used for?

The Doebner reaction is a three-component organic reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine (like aniline), an aldehyde, and pyruvic acid.[1][2] This method is highly relevant in medicinal chemistry and drug discovery as the quinoline core is a key structural motif in many pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[3]

Q2: I am getting a very low yield, especially when using an aniline with electron-withdrawing groups. What is the issue and how can I improve it?

Low yields with electron-deficient anilines are a known limitation of the traditional Doebner reaction.[1][4] These substrates are less reactive, leading to incomplete conversion.[4][5] To address this, consider employing a modified approach known as the Doebner hydrogen-transfer reaction, which is specifically designed to improve yields for such challenging substrates.[4] Optimization of the catalyst and reaction conditions is also crucial.

Q3: My reaction has failed when using 2-chloro-5-aminopyridine, and I isolated a pyrrolidine derivative instead. Why did this happen?

This is a known side reaction where cyclization occurs at the amino group of the pyridine ring instead of the intended cyclization onto the aromatic ring.[2][6] This alternative reaction pathway leads to the formation of a pyrrolidine derivative.

Q4: What is the difference between the Doebner reaction and the Doebner-Miller reaction?

The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2] The Doebner-Miller reaction, on the other hand, uses an aniline and an α,β-unsaturated carbonyl compound to produce quinolines and is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[1][7][8]

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Quinoline Product
  • Symptom: Little to no formation of the expected quinoline-4-carboxylic acid, with starting materials remaining largely unconsumed.

  • Root Cause Analysis:

    • Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are less nucleophilic, leading to poor reactivity in the classical Doebner synthesis.[1][4][9]

    • Catalyst Inefficiency: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be effective, but an inappropriate choice can lead to a stalled reaction.[1][10]

    • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can prevent the reaction from proceeding to completion.[9]

  • Troubleshooting Steps:

    • Catalyst Optimization: Experiment with different Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., BF₃·OEt₂, SnCl₄).[1][9] The choice of catalyst can significantly impact yield.[1]

    • Solvent Selection: Acetonitrile (MeCN) has been shown to be an effective solvent for this reaction.[4] Other solvents like ethanol can also be used.[1]

    • Temperature and Time: Gradually increase the reaction temperature and monitor the progress using TLC or HPLC to determine the optimal reaction time.[9][10]

    • Modified Reactant Addition: A slow, dropwise addition of the pyruvic acid solution to the mixture of the aniline and aldehyde can help control the reaction rate and minimize side product formation.[6]

    • Adopt the Doebner Hydrogen-Transfer Protocol: For electron-deficient anilines, this modified procedure has been shown to provide good yields.[4]

Problem 2: Significant Formation of Tar and Polymeric Byproducts
  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.[9]

  • Root Cause Analysis: The strongly acidic conditions required for the Doebner synthesis can promote the polymerization of the aldehyde starting material or reaction intermediates.[9] High reaction temperatures can exacerbate this issue.[9]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heating, which can accelerate tar formation.[9]

    • Optimize Acid Concentration: While an acid catalyst is necessary, excessively harsh conditions can promote polymerization. A systematic study of different acid catalysts and their concentrations can help find a balance between reaction rate and byproduct formation.[9]

    • Biphasic Solvent System: Although more common in the Doebner-Miller reaction, employing a biphasic system (e.g., aqueous acid and an organic solvent like toluene) can sometimes reduce polymerization by sequestering reactive intermediates.[9][11]

Data Presentation

Table 1: Effect of Catalyst on Doebner Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
BF₃·THFMeCN6520Good
p-Toluenesulfonic acidEthanolRefluxVariesModerate
Hydrochloric acidEthanolRefluxVariesModerate
Tin tetrachlorideDichloromethaneVariesVariesModerate
Scandium(III) triflateAcetonitrileVariesVariesEffective

Note: Yields are highly dependent on the specific substrates used. This table provides a general comparison of catalyst effectiveness.[1][4]

Table 2: Optimization of Reaction Conditions for a Doebner Hydrogen-Transfer Reaction

EntryCatalyst (equiv.)SolventTemperature (°C)NotesYield (%)
1BF₃·THF (0.5)MeCN65Pyruvic acid added dropwise70-80
2BF₃·THF (0.5)THF65Pyruvic acid added dropwise70-80
3BF₃·THF (0.5)Ethanol65Low yield<20
4BF₃·THF (0.5)Toluene65Low yield<20
5BF₃·OEt₂ (0.5)MeCN65Comparable to BF₃·THF~75

Data adapted from a study on the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[4][12]

Experimental Protocols

General Protocol for Doebner Hydrogen-Transfer Synthesis of Quinoline-4-carboxylic Acids

This protocol is optimized for anilines, including those with electron-withdrawing groups.[4]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: Add the Lewis acid catalyst, such as BF₃·OEt₂ or BF₃·THF (0.5 equivalents), to the mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline-4-carboxylic acid.

Visualizations

Doebner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase N-arylimine (Schiff Base) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael-type Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Doebner_Experimental_Workflow start Start setup 1. Reaction Setup: Combine Aniline, Aldehyde, Catalyst, and Solvent start->setup heat1 2. Initial Heating (e.g., 65°C for 1h) setup->heat1 add_pyruvic 3. Add Pyruvic Acid Solution Dropwise heat1->add_pyruvic react 4. Reaction (e.g., 65°C for 20h) add_pyruvic->react workup 5. Work-up: Quench, Extract, and Dry react->workup purify 6. Purification: Column Chromatography or Recrystallization workup->purify end Final Product purify->end

Caption: General experimental workflow for the Doebner synthesis.

Troubleshooting_Doebner start Experiment Issue low_yield Low or No Yield? start->low_yield tar Tar Formation? start->tar ewg Aniline has strong Electron-Withdrawing Group? low_yield->ewg Yes optimize_catalyst Optimize Catalyst (Brønsted vs. Lewis Acid) low_yield->optimize_catalyst No temp Control Temperature (Lowest effective temp) tar->temp Yes acid Optimize Acid Concentration tar->acid use_ht Use Doebner Hydrogen-Transfer Reaction ewg->use_ht Yes ewg->optimize_catalyst No

Caption: Troubleshooting decision tree for Doebner synthesis.

References

stability testing of 2-(3-Bromophenyl)quinoline-4-carboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability Testing of 2-(3-Bromophenyl)quinoline-4-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the .

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2] As a quinoline carboxylic acid derivative, it may be susceptible to degradation under acidic or basic conditions, photodegradation upon exposure to light, and thermal decomposition at elevated temperatures.[1]

Q2: What are forced degradation studies and why are they important for this compound?

A2: Forced degradation studies, or stress testing, involve intentionally subjecting the compound to harsh conditions that are more severe than accelerated stability testing.[2][3] These studies are crucial for:

  • Identifying potential degradation products.[1][3]

  • Understanding the degradation pathways.[1][3][4]

  • Determining the intrinsic stability of the molecule.[1][3]

  • Developing and validating stability-indicating analytical methods that can effectively separate the intact drug from its degradation products.[1][5]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques for stability testing due to its high sensitivity and accuracy in separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[6] Other valuable techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the structure of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the molecule and any changes over time.[6]

Q4: I am observing rapid degradation of the compound in my acidic stress condition (0.1 N HCl). What should I do?

A4: Quinoline compounds can be unstable in strong acidic conditions.[1] If you observe rapid degradation, consider using milder acidic conditions. You can try decreasing the concentration of the acid, lowering the temperature, or reducing the exposure time. The goal is to achieve partial degradation (e.g., 5-20%) to adequately identify the degradation products without completely destroying the parent compound.

Q5: My photostability results are inconsistent. What could be the cause?

A5: Inconsistent photostability results can arise from variations in the light source, the distance of the sample from the source, and the sample presentation. Ensure you are using a standardized light source as specified in ICH Q1B guidelines.[7] Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure consistent light exposure.[7] Also, consider if the physical form of the solid (crystal form, particle size) could be a factor.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under any stress condition. The compound is highly stable, or the stress conditions are not harsh enough.Increase the severity of the stress conditions. For example, use higher concentrations of acid/base, increase the temperature, or extend the exposure time.[4] For oxidative stress, consider a stronger oxidizing agent if hydrogen peroxide is ineffective.
Complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. The aim is to achieve partial degradation.
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. Formation of multiple, closely eluting degradation products.Optimize the HPLC method. Screen different columns (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and pH, and modify the gradient elution profile.
Appearance of unexpected peaks in the control sample. Contamination of the solvent or glassware. Degradation of the compound in the analytical solvent.Use high-purity solvents and thoroughly clean all glassware. Evaluate the stability of the compound in the analytical solvent by running a time-course study of the solution.
Difficulty in identifying degradation products by LC-MS. Low abundance of the degradant. Co-elution with other components. Complex fragmentation patterns.Concentrate the sample to increase the degradant signal. Further optimize the chromatographic method to improve separation. Utilize high-resolution mass spectrometry (HRMS) and MS/MS fragmentation studies to aid in structural elucidation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.

    • Dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature or heat at 60°C for a specified time.

    • Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified time, protected from light.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • Monitor for degradation at various time points.

    • Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., in methanol) and the solid compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If significant degradation is observed, subject the samples to LC-MS analysis for identification of degradation products.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze report Report Results analyze->report G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis (UV/Vis) parent This compound h1 Decarboxylation Product parent->h1 h2 Ring Opening Product parent->h2 o1 N-oxide Derivative parent->o1 p1 Photodimers parent->p1 p2 Debrominated Product parent->p2

References

troubleshooting low yields in multi-step synthesis of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a particular focus on troubleshooting low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1]

  • Inefficient Mixing: Poor agitation can lead to localized hotspots and uneven reaction progress, which promotes the formation of tar and other byproducts.[1]

G start Low Yield in Quinoline Synthesis catalyst Check Catalyst (Type & Concentration) start->catalyst temp Optimize Temperature start->temp substrate Evaluate Substrate Reactivity start->substrate anhydrous Ensure Anhydrous Conditions start->anhydrous mixing Improve Mixing start->mixing outcome1 Inappropriate catalyst catalyst->outcome1 Cause outcome2 Decomposition or Incomplete Reaction temp->outcome2 Cause outcome3 Deactivated Ring System substrate->outcome3 Cause outcome4 Equilibrium Inhibition anhydrous->outcome4 Cause outcome5 Tar & Byproduct Formation mixing->outcome5 Cause

A general troubleshooting workflow for addressing low yields.
Skraup Synthesis

Q2: My Skraup reaction is violent, hard to control, and produces a lot of tar. How can I improve it?

A2: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern. Low yields and tar formation are common pitfalls.

  • Use a Moderator: To control the violent reaction, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][3] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1]

  • Control Temperature and Addition: Carefully and slowly add concentrated sulfuric acid while efficiently stirring and providing external cooling.[1] Strict temperature control is essential to prevent overheating, which leads to decomposition and tar formation.[1]

  • Optimize Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid may result in a less violent reaction.[3]

Doebner-von Miller Reaction

Q3: I'm getting low yields in my Doebner-von Miller reaction due to a lot of polymer. What is the best way to avoid this?

A3: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is highly prone to the acid-catalyzed polymerization of this starting material.[4] The most effective strategies to mitigate this are:

  • Use a Biphasic Reaction Medium: This sequesters the carbonyl compound in an organic phase, drastically reducing its tendency to polymerize and thereby increasing the yield of the desired quinoline.[4]

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control its concentration and minimize polymerization.[2]

  • Employ Acetal Protecting Groups: Using an acetal of the α,β-unsaturated aldehyde can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde.[5]

Friedländer Synthesis

Q4: I am getting a mixture of regioisomers in my Friedländer synthesis with an unsymmetrical ketone. How can I improve the selectivity?

A4: The formation of regioisomers is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[6] To improve selectivity, you can:

  • Introduce a Phosphoryl Group: Placing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[6]

  • Use a Specific Amine Catalyst: Certain amine catalysts can favor the formation of one regioisomer over the other.[6]

  • Utilize an Ionic Liquid: Ionic liquids can serve as both the solvent and catalyst and have been shown to improve regioselectivity in some cases.[6]

Q5: My Friedländer reaction is sluggish and gives low yields. What can I do to optimize it?

A5: While traditionally requiring harsh conditions, several modifications can improve the efficiency of the Friedländer synthesis:

  • Catalyst Choice: The use of milder catalysts, such as gold catalysts, can allow the reaction to proceed under less harsh conditions.[6] Lewis acids like indium(III) trifluoromethanesulfonate have also been shown to be effective.[7]

  • Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, which can lead to higher yields and shorter reaction times.[6]

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields.[8]

G start Low Yield in Named Quinoline Synthesis skraup Skraup Synthesis start->skraup dvm Doebner-von Miller Synthesis start->dvm friedlander Friedländer Synthesis start->friedlander skraup_issue Violent Reaction, Tar Formation skraup->skraup_issue Common Issue dvm_issue Polymerization of Carbonyl Compound dvm->dvm_issue Common Issue friedlander_issue1 Regioisomer Formation friedlander->friedlander_issue1 Common Issue friedlander_issue2 Sluggish Reaction friedlander->friedlander_issue2 Common Issue skraup_sol Use Moderator (FeSO₄) Control Temp. & Addition skraup_issue->skraup_sol Solution dvm_sol Biphasic Medium Slow Addition dvm_issue->dvm_sol Solution friedlander_sol1 Modify Ketone Use Specific Catalyst friedlander_issue1->friedlander_sol1 Solution friedlander_sol2 Milder Catalysts (e.g., Gold) Microwave Irradiation friedlander_issue2->friedlander_sol2 Solution

Logical relationships between common issues and solutions.

Data Presentation

Summarized below is quantitative data to aid in reaction optimization.

Table 1: Effect of Aniline Substituent on Skraup Synthesis Yield

Aniline SubstituentProductYield (%)
4-NO₂6-Nitroquinoline66
4-OCH₃6-Methoxyquinoline58
4-CH₃6-Methylquinoline50
4-Cl6-Chloroquinoline48
4-F6-Fluoroquinoline46
4-COCH₃6-Acetylquinoline18
2-OH8-Hydroxyquinoline34
2-CH₃8-Methylquinoline48
2-NH₂8-Aminoquinoline10
(Data sourced from BenchChem Technical Support Center)[9]

Table 2: Comparison of Oxidizing Agents and Moderators on Quinoline Yield in Skraup Synthesis

Oxidizing AgentModeratorTypical Yield Range (%)Notes
NitrobenzeneNoneHighly variable, can be lowReaction can be extremely violent.[9]
NitrobenzeneFerrous Sulfate84-91Provides a much more controlled reaction.[9]
Arsenic AcidNot always necessaryGenerally good yieldsReaction is less violent than with nitrobenzene.[9]
Iodine (catalytic)NoneGood yields reportedMilder reaction conditions.[9]
(Data sourced from BenchChem Technical Support Center)[9]

Table 3: Catalyst Performance in Friedländer Quinoline Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
In(OTf)₃ (5 mol%)2-Aminobenzophenone, Ethyl acetoacetate-80192
[bmim]HSO₄ (Ionic Liquid)2-Aminobenzaldehydes, Allenoates---High
ZnO/CNT2-Amino-5-chlorobenzaldehyde, CarbonylsSolvent-free--24-99
Fe₃O₄-IL-HSO₄2-Aminoaryl ketones, 1,3-DicarbonylsSolvent-free90-High
(Data compiled from various sources)[7][10]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates a moderator for a more controlled reaction.[1]

Materials:

  • Aniline (1.0 mole)

  • Anhydrous Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole, as oxidizing agent)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (10 g, as moderator)

Procedure:

  • Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Moderator Addition: Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Reaction: Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline

This procedure outlines the synthesis of 2-methylquinoline from aniline and crotonaldehyde, generated in situ from acetaldehyde.[2]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Acetaldehyde

  • Anhydrous Zinc Chloride (Lewis acid catalyst)

Procedure:

  • Aniline Hydrochloride Formation: In a fume hood, equip a round-bottom flask with a reflux condenser and a stirrer. Add aniline and concentrated hydrochloric acid to form aniline hydrochloride.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. This slow addition and low temperature help control the exothermic reaction and minimize the polymerization of the in situ formed crotonaldehyde.

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux for approximately 7 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Perform steam distillation on the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water. Collect the distillate, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., chloroform). Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the Friedländer synthesis using a Lewis acid catalyst.[7]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

Procedure:

  • Setup: To a clean, dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.

  • Catalyst Addition: Add In(OTf)₃ to the mixture.

  • Reaction: Heat the reaction mixture at 80°C with stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

G cluster_skraup Skraup Synthesis Workflow cluster_dvm Doebner-von Miller Workflow cluster_friedlander Friedländer Synthesis Workflow s1 Mix Aniline, Glycerol, Nitrobenzene s2 Slowly Add H₂SO₄ (Cooling) s1->s2 s3 Add Moderator (FeSO₄) s2->s3 s4 Heat (140-150°C) s3->s4 s5 Work-up: Dilute, Neutralize (NaOH) s4->s5 s6 Purify: Steam Distillation s5->s6 d1 Form Aniline-HCl d2 Slowly Add Acetaldehyde (Cooling) d1->d2 d3 Add Catalyst (ZnCl₂) d2->d3 d4 Reflux d3->d4 d5 Work-up: Neutralize (NaOH) d4->d5 d6 Purify: Steam Distillation d5->d6 f1 Mix 2-Aminoaryl Ketone & α-Methylene Ketone f2 Add Catalyst (e.g., In(OTf)₃) f1->f2 f3 Heat (e.g., 80°C) f2->f3 f4 Monitor by TLC f3->f4 f5 Cool to RT f4->f5 f6 Purify: Column Chromatography f5->f6

References

Technical Support Center: Synthesis of 2-Arylquinoline-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-arylquinoline-4-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthetic procedures. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes.

General Troubleshooting and FAQs

Question: My reaction is resulting in a low yield of the desired 2-arylquinoline-4-carboxylic acid. What are the general factors I should investigate?

Answer: Low yields in quinoline synthesis can often be attributed to several factors across different synthetic methods. Key areas to investigate include:

  • Purity of Starting Materials: Ensure that anilines, aldehydes, pyruvic acid, isatins, and β-diketones are pure. Impurities can lead to significant side reactions.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Optimization of these parameters is often necessary for different substrates.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.

  • Side Reactions: Competing side reactions such as polymerization, formation of regioisomers, or the creation of tar-like byproducts can consume starting materials and reduce the yield of the desired product.[1][2][3]

Question: I am observing the formation of a complex mixture of byproducts, making purification difficult. What are some common purification strategies?

Answer: Purification of 2-arylquinoline-4-carboxylic acids can be challenging due to the presence of structurally similar byproducts and tar. Common purification techniques include:

  • Recrystallization: This is often the most effective method for purifying solid products. Suitable solvents include ethanol, acetic acid, or mixtures of solvents like ethanol/water.[4]

  • Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography can be employed. A typical mobile phase could be a mixture of petroleum ether and ethyl acetate.[5]

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be dissolved in a basic aqueous solution (e.g., sodium carbonate or potassium hydroxide) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid.[6][7]

Doebner Reaction Troubleshooting Guide

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[8]

Question: I am using an aniline with an electron-withdrawing group and getting a very low yield. Why is this happening and how can I improve it?

Answer: Anilines with strong electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[3] This is because the electron-withdrawing groups decrease the nucleophilicity of the aniline, hindering its initial reaction with the aldehyde to form the Schiff base intermediate.

Troubleshooting Strategies:

  • Catalyst Choice: The use of a Lewis acid catalyst such as BF₃·THF has been shown to be effective for these substrates.

  • Modified Procedures: A hydrogen-transfer Doebner reaction has been developed that can be applied to anilines with both electron-withdrawing and electron-donating groups, often resulting in improved yields.

Question: My Doebner reaction is producing a significant amount of dark, polymeric material. What causes this and how can it be prevented?

Answer: A common side reaction in the Doebner-von Miller synthesis, a related reaction, is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound that is formed in situ.[1][3] This leads to the formation of tar-like substances and reduces the yield of the desired quinoline.

Troubleshooting Strategies:

  • Biphasic Reaction Medium: Employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, which helps to minimize its acid-catalyzed polymerization.[1][3]

  • Slow Addition of Reactants: Adding the aldehyde slowly to the reaction mixture can help to control its concentration and reduce the rate of self-condensation and polymerization.[1]

Quantitative Data: Doebner Reaction Optimization
Aniline SubstituentCatalystSolventReaction Time (h)Yield (%)
Electron-donatingTrifluoroacetic acidEthanol12Moderate to Good
Electron-withdrawingTrifluoroacetic acidEthanol>24Low
Electron-withdrawingBF₃·THFAcetonitrile21~70-80
Electron-donatingIron(III) chlorideSolvent-free1-2Good

Note: Yields are highly substrate-dependent and the above table provides a general trend.

Experimental Protocol: Doebner Reaction

A general procedure for the Doebner reaction is as follows:

  • In a round-bottom flask, an equimolar mixture of an aniline and an aromatic aldehyde in ethanol is refluxed for approximately 1 hour.

  • Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are then added to the reaction mixture.

  • The mixture is refluxed for an additional 12-24 hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice water with vigorous stirring.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is then dissolved in an aqueous potassium carbonate solution and filtered.

  • The filtrate is acidified with dilute HCl to a pH of 1-2 to precipitate the purified 2-arylquinoline-4-carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from ethanol.[9]

Doebner Reaction Workflow

Doebner_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Mix Aniline and Aldehyde in Ethanol B Reflux for 1h A->B C Add Pyruvic Acid and Catalyst B->C D Reflux for 12-24h C->D E Pour into Ice Water D->E Reaction Complete F Filter Crude Product E->F G Dissolve in aq. K2CO3 F->G H Acidify with HCl G->H I Filter and Dry Product H->I

Caption: General experimental workflow for the Doebner reaction.

Pfitzinger Reaction Troubleshooting Guide

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[10][11]

Question: My Pfitzinger reaction is producing a lot of tar and the yield is low. What is the most likely cause?

Answer: A common issue in the Pfitzinger reaction is the formation of tar-like substances, especially if the reactants are mixed together at once under strongly basic conditions.[2] The key to a successful Pfitzinger reaction is the initial ring-opening of isatin to form the isatinate intermediate before the addition of the carbonyl compound.

Troubleshooting Strategies:

  • Pre-reaction of Isatin: It is crucial to first react the isatin with a strong base (e.g., potassium hydroxide) to ensure the formation of the keto-acid intermediate. This is often indicated by a color change from purple/orange to a pale yellow or brown solution. The carbonyl compound should only be added after this step.[2][6]

  • Control of Reaction Temperature: While the reaction is often carried out at reflux, excessive heat can promote side reactions. Gentle warming initially can be beneficial.

Question: Can I use aldehydes in the Pfitzinger reaction?

Answer: While the Pfitzinger reaction is most commonly performed with ketones, aldehydes can also be used. However, aldehydes like acetaldehyde are unstable in strongly alkaline solutions, which can lead to low yields of the corresponding cinchoninic acid.[2]

Quantitative Data: Pfitzinger Reaction Yields
Isatin DerivativeCarbonyl CompoundBaseReaction TimeYield (%)
IsatinAcetoneKOHReflux, 24h>60
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave, 9 min77-85
5-Substituted Isatins4'-BromopropiophenoneKOHRefluxModerate
IsatinDiethyl oxaloacetateKOH2 days, RTLow

Note: Yields are highly substrate-dependent.[2][6]

Experimental Protocol: Pfitzinger Reaction

The following is a general protocol for the Pfitzinger synthesis:[6][7]

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature for about 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.

  • To this mixture, add the carbonyl compound.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid (to pH 4-5) to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Imine Imine KetoAcid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.

Combes Synthesis Troubleshooting Guide

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[12][13]

Question: I am using an unsymmetrical β-diketone in a Combes synthesis and obtaining a mixture of two regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[1]

Troubleshooting Strategies:

  • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.

  • Aniline Substituents: The electronic nature of the substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization. Electron-donating groups generally favor cyclization at the para position to the group, while electron-withdrawing groups can have a more complex directing effect.

  • Acid Catalyst: The choice of acid catalyst can also influence the ratio of regioisomers. While sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA) can sometimes provide different selectivity.[12]

Question: My Combes synthesis is not proceeding to completion, and I am isolating the intermediate enamine. What should I do?

Answer: The cyclization of the enamine intermediate is the rate-determining step and requires strong acid catalysis and often elevated temperatures.[12]

Troubleshooting Strategies:

  • Stronger Acid: If using a weaker acid, switching to concentrated sulfuric acid or polyphosphoric acid (PPA) may be necessary to promote the cyclization.

  • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization step.

  • Aniline Reactivity: Anilines with strong electron-withdrawing groups may be less reactive and require more forcing conditions for the cyclization to occur.[14]

Experimental Protocol: Combes Synthesis

A general protocol for the Combes synthesis is as follows:

  • An aniline and a β-diketone are condensed, often with azeotropic removal of water, to form the enamine intermediate.

  • The isolated enamine is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • The mixture is heated to promote the cyclization and dehydration, leading to the formation of the substituted quinoline.

  • The reaction mixture is then carefully poured into ice water and neutralized with a base to precipitate the product.

  • The crude product is collected by filtration and can be purified by recrystallization or column chromatography.

Combes Synthesis Logical Relationship

Combes_Logic cluster_factors Controlling Factors Start Aniline + Unsymmetrical β-Diketone Intermediate Enamine Intermediate Start->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization ProductA Regioisomer A Cyclization->ProductA ProductB Regioisomer B Cyclization->ProductB Sterics Steric Effects Sterics->Cyclization Electronics Electronic Effects Electronics->Cyclization Catalyst Acid Catalyst Catalyst->Cyclization

Caption: Factors influencing regioselectivity in the Combes synthesis.

References

Technical Support Center: Scale-up Synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis and preclinical evaluation of 2-(3-Bromophenyl)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound on a larger scale?

A1: The two most common and established methods for synthesizing 2-aryl-quinoline-4-carboxylic acids are the Pfitzinger reaction and the Doebner reaction.[1][2] For scale-up, the Pfitzinger reaction, which involves the condensation of isatin with an appropriate α-methylene ketone in the presence of a base, is often preferred due to its relatively straightforward procedure.[3][4] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is also a viable route, though it can sometimes suffer from lower yields, especially with electron-deficient anilines.[5][6]

Q2: Are there any known challenges associated with the synthesis of quinoline-4-carboxylic acids?

A2: Yes, common challenges include long reaction times, low yields, and the use of potentially toxic reagents. When using the Doebner reaction with anilines bearing electron-withdrawing groups, such as 3-bromoaniline, low product yields are a known issue.[7] The Pfitzinger reaction can also be sensitive to the specific substrates and reaction conditions, sometimes resulting in side products or incomplete reactions.[8]

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: 3-Bromoaniline is harmful if swallowed or in contact with skin and may cause methemoglobinemia.[9][10] It is also a skin and strong eye irritant and may cause liver and kidney injury.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q4: My synthesized this compound has poor solubility in aqueous solutions. How can this be addressed for preclinical studies?

A4: The low aqueous solubility of quinoline-4-carboxylic acid derivatives is a common issue due to their hydrophobic aromatic structure.[11] Solubility is highly pH-dependent; converting the carboxylic acid to a more soluble salt form by adjusting the pH to be above the pKa of the carboxylic acid group is a primary strategy.[11] The use of co-solvents such as ethanol, propylene glycol, or PEG 300/400 can also enhance solubility.[11]

Troubleshooting Guides

Pfitzinger Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete hydrolysis of isatin.Ensure a sufficient amount of a strong base (e.g., KOH) is used and that the initial reaction with isatin proceeds to completion before adding the ketone.
Inactive ketone.Verify the purity and identity of the 1-(3-bromophenyl)ethanone.
Suboptimal reaction temperature.Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent system used.
Formation of a Tar-Like Substance Side reactions due to high temperatures or prolonged reaction times.Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed. Consider lowering the reaction temperature and extending the reaction time.
Impure starting materials.Use purified isatin and 1-(3-bromophenyl)ethanone.
Difficulty in Product Isolation/Precipitation Incorrect pH for precipitation.After basifying to remove unreacted ketone, ensure the aqueous layer is acidified to a pH of 2-3 to fully precipitate the carboxylic acid product.
Product is too soluble in the work-up solvent.If the product remains in the aqueous phase after acidification, try extracting with a more polar organic solvent or saturating the aqueous phase with NaCl to salt out the product.
Doebner Synthesis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Product Yield Electron-withdrawing nature of 3-bromoaniline and 3-bromobenzaldehyde deactivates the aniline for nucleophilic attack.Consider using a modified Doebner reaction with a Lewis acid catalyst like BF₃·THF to enhance the reactivity of the substrates.[5]
Side reactions of pyruvic acid.Add the pyruvic acid solution dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation.
Polymerization of Aldehyde Strong acidic conditions can promote polymerization of 3-bromobenzaldehyde.Use a milder acid catalyst or a biphasic solvent system to sequester the aldehyde and reduce polymerization.
Formation of Complex Mixture of Products Multiple competing reaction pathways.Optimize the reaction temperature and the order of addition of reactants. Pre-forming the Schiff base between 3-bromoaniline and 3-bromobenzaldehyde before adding pyruvic acid can sometimes lead to a cleaner reaction.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Pfitzinger Reaction (Adapted from a similar procedure for the 4-bromo isomer[13])

Materials:

  • Isatin

  • 1-(3-Bromophenyl)ethanone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a suitably sized round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (4.0 equivalents) in a mixture of ethanol and water.

  • To this solution, add isatin (1.0 equivalent) and stir at room temperature until the isatin is fully dissolved and the initial purple color changes, indicating the formation of the potassium salt of isatic acid.

  • Add 1-(3-bromophenyl)ethanone (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Redissolve the residue in 1 M aqueous NaOH solution and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (3 times) to remove any unreacted ketone and other non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is between 2 and 3. A precipitate of the desired product should form.

  • Collect the precipitate by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under vacuum to yield this compound.

Expected Yield: Based on similar syntheses, yields can range from 40-80%.

Quantitative Data

Table 1: Representative Preclinical Data for a Quinoline-4-Carboxylic Acid Derivative (Illustrative Example)

Disclaimer: The following data is a template for preclinical evaluation and does not represent actual experimental results for this compound. This data needs to be generated through dedicated preclinical studies.

Parameter Value Assay/Method Reference
In vitro Potency (IC₅₀) 9.71 ± 1.4 nMDHODH Inhibition Assay[1]
Cellular Antiproliferative Activity (GI₅₀) 0.5 µMMTT Assay (MCF-7 cell line)[12]
Aqueous Solubility (pH 7.4) < 10 µg/mLKinetic Solubility Assay[11]
LogD (pH 7.4) 3.5Shake-flask method-
Oral Bioavailability (F%) 56%In vivo pharmacokinetic study in mice[1]
Plasma Half-life (t₁/₂) 2.78 hIn vivo pharmacokinetic study in mice[1]

Visualizations

Synthesis_Workflow cluster_pfitzinger Pfitzinger Synthesis cluster_doebner Doebner Synthesis Isatin Isatin Reaction Reflux (24-48h) Isatin->Reaction Ketone 1-(3-Bromophenyl)ethanone Ketone->Reaction Base KOH / EtOH, H₂O Base->Reaction Workup Acid-Base Workup Reaction->Workup Product_P 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Workup->Product_P Aniline 3-Bromoaniline Reaction_D Condensation Aniline->Reaction_D Aldehyde 3-Bromobenzaldehyde Aldehyde->Reaction_D Pyruvic Pyruvic Acid Pyruvic->Reaction_D Product_D 2-(3-Bromophenyl)quinoline- 4-carboxylic acid Reaction_D->Product_D

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Pfitzinger Pfitzinger Reaction? Start->Check_Pfitzinger Yes Check_Doebner Doebner Reaction? Start->Check_Doebner Yes Pfitzinger_Cause Check: - Base Stoichiometry - Ketone Purity - Reaction Temperature Check_Pfitzinger->Pfitzinger_Cause Yes Doebner_Cause Check: - Catalyst (e.g., Lewis Acid) - Slow Pyruvic Acid Addition - Reaction Conditions Check_Doebner->Doebner_Cause Yes Optimize_P Optimize Pfitzinger Conditions Pfitzinger_Cause->Optimize_P Optimize_D Optimize Doebner Conditions Doebner_Cause->Optimize_D

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Refinement of Analytical Methods for Quinoline-4-Carboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Question: My quinoline-4-carboxylic acid peak is tailing significantly in reversed-phase HPLC. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like quinoline-4-carboxylic acid is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here are the potential causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with silanols.[1][2]

    • Solution 2: Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize the number of accessible silanol groups.

    • Solution 3: Add an Ionic Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in poor peak shape.

    • Solution: Reduce the injection volume or the concentration of the sample.[3]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3][4]

Question: I am observing inconsistent retention times for quinoline-4-carboxylic acid in my HPLC runs. What should I investigate?

Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The following factors should be examined:

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the organic-to-aqueous ratio can lead to significant shifts in retention.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase can provide better consistency than online mixing. Also, ensure the mobile phase is properly degassed.[3][5]

  • Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.[6]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general guideline is to flush the column with 10-20 column volumes.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and, consequently, variable retention times.

    • Solution: Perform regular maintenance on your HPLC pump. Check for leaks, and clean or replace check valves as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am trying to analyze quinoline-4-carboxylic acid by GC-MS, but I am not getting a detectable peak. What is the problem?

Answer: Quinoline-4-carboxylic acid is a polar and non-volatile compound due to its carboxylic acid group, making it unsuitable for direct GC-MS analysis.[7] Derivatization is necessary to increase its volatility and thermal stability.

  • Solution: Derivatization: Convert the carboxylic acid group into a less polar and more volatile derivative, such as a methyl ester or a trimethylsilyl (TMS) ester.[7]

Question: My derivatization reaction for GC-MS analysis of quinoline-4-carboxylic acid seems to be incomplete, leading to low and inconsistent results. How can I improve the reaction efficiency?

Answer: Incomplete derivatization is a common problem that can be addressed by optimizing the reaction conditions.

  • Presence of Moisture: Water can deactivate the derivatizing reagent and hydrolyze the formed derivatives.

    • Solution: Ensure all glassware is thoroughly dried and that the sample is free of moisture before adding the derivatization reagent. If necessary, add a drying agent like anhydrous sodium sulfate.[8]

  • Insufficient Reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.

    • Solution: Use a molar excess of the derivatizing reagent. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens is a good starting point.[8]

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for complete derivatization.

    • Solution: Increase the reaction time and/or temperature. For esterification with BF3-methanol, heating at 60°C for 30 minutes is a common starting point. For silylation with BSTFA, heating at 70°C for 30 minutes is often used. These conditions may need to be optimized for your specific sample matrix.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I am having trouble assigning the proton signals in the aromatic region of the 1H NMR spectrum of my quinoline-4-carboxylic acid derivative. What can I do?

Answer: The aromatic region of quinoline derivatives can be complex due to overlapping signals and complex coupling patterns.

  • Solution 1: Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer to improve signal dispersion.

  • Solution 2: 2D NMR Spectroscopy: Perform 2D NMR experiments to aid in signal assignment.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the quinoline ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help to differentiate between isomers.

Frequently Asked Questions (FAQs)

What is the typical mobile phase for reversed-phase HPLC analysis of quinoline-4-carboxylic acid? A common mobile phase consists of an aqueous component with an acidic modifier and an organic solvent. For example, Water with 0.1% formic acid or phosphoric acid as mobile phase A, and acetonitrile or methanol as mobile phase B, run in a gradient elution.[6]

Do I need an internal standard for the quantitative analysis of quinoline-4-carboxylic acid? Yes, for accurate and precise quantification, especially in complex matrices, the use of a suitable internal standard is highly recommended. An ideal internal standard would be a structurally similar compound that is not present in the sample, such as an isotopically labeled version of quinoline-4-carboxylic acid.

What are the common derivatization reagents for the GC-MS analysis of quinoline-4-carboxylic acid? Common reagents include those for esterification, such as BF3 in methanol to form the methyl ester, and silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ester.[7]

What are the characteristic mass spectral fragments of quinoline-4-carboxylic acid? In electron ionization mass spectrometry (EI-MS), the main fragmentation pathways involve the loss of the carboxylic acid group ([M-COOH]+) and the loss of carbon dioxide ([M-CO2]+•).[9]

Data Presentation

Table 1: Typical HPLC Method Parameters for Quinoline-4-Carboxylic Acid Analysis
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 289 nm
Injection Volume 10 µL
Table 2: 1H and 13C NMR Chemical Shifts (ppm) for Quinoline-4-carboxylic Acid in DMSO-d6
Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
2 8.95149.5
3 7.65118.0
4 -139.0
4a -127.5
5 8.15129.0
6 7.70124.0
7 7.90130.0
8 8.05126.5
8a -148.0
COOH 14.0 (broad)167.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 3: Characteristic Mass Spectral Fragments of Quinoline-4-carboxylic Acid (EI-MS)
m/zProposed Fragment
173 [M]+• (Molecular Ion)
128 [M - COOH]+
129 [M - CO2]+•
102 [C7H6N]+ (from loss of HCN from [M-COOH]+)
76 [C6H4]+•

Experimental Protocols

HPLC Method for Quantification of Quinoline-4-carboxylic Acid
  • Standard Solution Preparation:

    • Prepare a stock solution of quinoline-4-carboxylic acid (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[10]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol to obtain a theoretical concentration of 1 mg/mL of quinoline-4-carboxylic acid.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared standard and sample solutions into the HPLC system.

    • Run the analysis using the parameters outlined in Table 1.

  • Data Analysis:

    • Integrate the peak area of quinoline-4-carboxylic acid in both the standard and sample chromatograms.

    • Construct a calibration curve from the standard solutions and determine the concentration of quinoline-4-carboxylic acid in the sample.

GC-MS Derivatization Protocol (Esterification)
  • Sample Preparation:

    • Place 1 mg of the dried quinoline-4-carboxylic acid sample in a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Derivatization Reaction:

    • Add 1 mL of 14% Boron Trifluoride (BF3) in methanol to the vial.

    • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[7]

  • Extraction:

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.

    • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Drying and Analysis:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH Appropriately Low? start->check_ph adjust_ph Lower Mobile Phase pH (e.g., 2.5-3.5) check_ph->adjust_ph No check_column Is a Modern, End-capped Column Used? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a High-Purity, End-capped Column check_column->change_column No check_overload Is Sample Concentration Too High? check_column->check_overload Yes change_column->check_overload reduce_conc Reduce Injection Volume or Sample Concentration check_overload->reduce_conc Yes end Improved Peak Shape check_overload->end No reduce_conc->end

Caption: Troubleshooting workflow for HPLC peak tailing.

GCMS_Derivatization_Workflow start Start: Quinoline-4-Carboxylic Acid Sample dry_sample Dry Sample Completely start->dry_sample add_reagent Add Derivatization Reagent (e.g., BF3 in Methanol) dry_sample->add_reagent heat_reaction Heat Reaction Mixture (e.g., 60°C for 30 min) add_reagent->heat_reaction extraction Perform Liquid-Liquid Extraction heat_reaction->extraction analyze Analyze by GC-MS extraction->analyze troubleshoot Incomplete Derivatization? analyze->troubleshoot troubleshoot->start No, Proceed to Next Sample check_moisture Ensure Sample and Glassware are Dry troubleshoot->check_moisture Yes increase_reagent Use Molar Excess of Reagent check_moisture->increase_reagent optimize_conditions Increase Reaction Time/Temperature increase_reagent->optimize_conditions optimize_conditions->dry_sample Retry

Caption: Experimental workflow for GC-MS derivatization.

References

Validation & Comparative

A Comparative Analysis of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid and Other Kinase Inhibitors: An Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor 2-(3-Bromophenyl)quinoline-4-carboxylic acid and its analogues against other well-established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this guide will focus on the closely related and well-characterized compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . This structural analogue has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division.

This document will objectively compare its efficacy with other known Aurora A kinase inhibitors, presenting supporting experimental data in clearly structured tables, detailing experimental methodologies, and providing visual diagrams of relevant biological pathways and experimental workflows.

Efficacy Comparison of Kinase Inhibitors

The following tables summarize the in vitro efficacy and cellular activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and a selection of other prominent Aurora kinase inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Assay Type
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[1][2][3][4][5][6]Aurora A48Not specified
Alisertib (MLN8237)[3]Aurora A1.2Radioactive Flashplate assay
MK-5108 (VX-689)[2][7][8]Aurora A0.064Not specified
Tozasertib (VX-680)[9]Aurora A0.6 (Ki)Not specified
Danusertib (PHA-739358)[10][11]Aurora A13Not specified

Table 2: Cellular Activity

CompoundCell LineAssay TypeIC50 (µM)
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[1]T-24 (Bladder Cancer)Cytotoxicity257.87
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid[1][2][4][5][6]MCF-7 (Breast Cancer)Cytotoxicity168.78
Alisertib (MLN8237)HCT-116 (Colon Cancer)Cell Proliferation (BrdU)0.015 - 0.469 (in various cell lines)[12]
MK-5108 (VX-689)[8]HCT116 (Colon Cancer)Cell GrowthNot specified
Danusertib (PHA-739358)[10][11]C13 (Ovarian Cancer)Viability10.40 (24h)
Danusertib (PHA-739358)[10][11]A2780cp (Ovarian Cancer)Viability19.89 (24h)

Table 3: Selectivity Profile of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid [1][2][3][4][5][6]

Kinase% Inhibition at 10 µM
Aurora A95
Aurora B45
Other 13 Kinases< 20

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results. Below are representative protocols for the types of assays used to evaluate the efficacy of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is then converted to a luminescent signal.

  • Reagent Preparation : A kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), a solution of the kinase substrate (e.g., Kemptide for Aurora A) and ATP at a concentration near the Kₘ for the kinase are prepared. Serial dilutions of the test inhibitor are also made.

  • Assay Reaction : The kinase, substrate/ATP mixture, and test inhibitor are combined in a 96- or 384-well plate and incubated at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection : A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete the remaining ATP. A subsequent detection reagent is then added to convert the generated ADP to ATP and produce a luminescent signal, which is measured by a luminometer.

  • Data Analysis : The luminescent signal is proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for Phospho-Aurora A

This technique is used to detect and quantify the levels of phosphorylated (active) Aurora A kinase in cells following inhibitor treatment.

  • Cell Lysis : Cells are treated with the inhibitor, then washed and lysed to extract total cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer : Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting : The membrane is incubated with a primary antibody specific for phosphorylated Aurora A (e.g., at Threonine 288). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection : A chemiluminescent substrate is added, and the resulting light signal is captured to visualize the protein bands. The intensity of the bands corresponds to the amount of phosphorylated Aurora A.

Visualizations

Aurora A Signaling Pathway

AuroraA_Signaling_Pathway Aurora A Signaling Pathway in Mitosis cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis cluster_Inhibitors Inhibitors CyclinB_CDK1 Cyclin B / CDK1 Bora Bora CyclinB_CDK1->Bora phosphorylates AuroraA Aurora A Bora->AuroraA activates Plk1 Plk1 Plk1->CyclinB_CDK1 positive feedback AuroraA->Plk1 activates Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Alignment Chromosome Alignment AuroraA->Chromosome_Alignment TPX2 TPX2 TPX2->AuroraA activates at spindle poles Quinazoline_Derivative 2-(3-Bromophenyl)-8- fluoroquinazoline- 4-carboxylic acid Quinazoline_Derivative->AuroraA Other_Inhibitors Alisertib, MK-5108, etc. Other_Inhibitors->AuroraA

Caption: A simplified diagram of the Aurora A signaling pathway during the G2/M transition and mitosis.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Efficacy Evaluation cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Proliferation Cell Proliferation Assay (e.g., MTT) IC50_Determination->Cell_Proliferation Cellular_IC50 Determine Cellular IC50 Cell_Proliferation->Cellular_IC50 Western_Blot Western Blot for Phospho-Target Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Phenotypic_Effect Assess Phenotypic Effect Cell_Cycle_Analysis->Phenotypic_Effect

Caption: A generalized workflow for the evaluation of kinase inhibitor efficacy from in vitro to cellular assays.

References

Validating 2-(3-Bromophenyl)quinoline-4-carboxylic Acid as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 2-(3-Bromophenyl)quinoline-4-carboxylic acid as a potential therapeutic agent. Due to the limited direct experimental data on this specific compound, this guide leverages extensive research on the closely related analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, to infer its most probable therapeutic target: Aurora A kinase.[1][2][3][4][5] This document presents a data-driven comparison with other known Aurora A kinase inhibitors, detailed experimental protocols for validation, and visualizations of the relevant biological pathways and workflows.

Introduction to the Therapeutic Target: Aurora A Kinase

Aurora A kinase is a key regulator of cell division, playing a crucial role in centrosome maturation, spindle formation, and chromosome segregation during mitosis. Its overexpression is frequently observed in various human cancers, making it a compelling target for anticancer drug development. Inhibition of Aurora A kinase can lead to mitotic arrest and subsequent apoptosis in cancer cells. The structural similarity of this compound to known Aurora A inhibitors, particularly its quinazoline analog, strongly suggests it may share this mechanism of action.[1][4]

Comparative Analysis of Aurora A Kinase Inhibitors

The following table summarizes the inhibitory activity of the reference compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, and other notable Aurora A kinase inhibitors. This data provides a benchmark for evaluating the potential potency of this compound.

CompoundTarget(s)IC50 (Aurora A)Cell LineCytotoxicity IC50Reference(s)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora ANot explicitly statedMCF-7168.78 µM[4]
Alisertib (MLN8237)Aurora A1.2 nMVariousNot specified[1]
MK-5108Aurora A0.06 nMHeLaNot specified[1]
Danusertib (PHA-739358)Aurora A, B, C13 nMVariousNot specified[1]
ZM447439Aurora A, B110 nMVariousNot specified[1]

Potential Alternative Therapeutic Targets

While Aurora A kinase is the most probable target, the quinoline-4-carboxylic acid scaffold is known to interact with other biologically significant molecules. Should direct validation against Aurora A prove inconclusive, the following table outlines alternative targets identified for other quinoline derivatives, which could be explored.

Potential TargetClass of Quinoline DerivativeReported IC50Reference(s)
DHODH4-Quinoline Carboxylic Acids9.71 nM (for compound 41)[6]
SIRT32-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acids7.2 µM (for compound P6)[7]
DNA Gyrase2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives8.45 µM (for compound 10)[8][9]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams illustrate the Aurora A kinase signaling pathway and the workflows for key validation assays.

Aurora_A_Signaling_Pathway cluster_G2_M G2/M Phase cluster_activation Kinase Activation cluster_downstream Downstream Events cluster_inhibition Inhibition G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Cell Cycle Progression Aurora A Aurora A Active Aurora A-TPX2 Complex Active Aurora A-TPX2 Complex Aurora A->Active Aurora A-TPX2 Complex TPX2 TPX2 TPX2->Active Aurora A-TPX2 Complex Centrosome Maturation Centrosome Maturation Active Aurora A-TPX2 Complex->Centrosome Maturation Spindle Assembly Spindle Assembly Active Aurora A-TPX2 Complex->Spindle Assembly Chromosome Segregation Chromosome Segregation Active Aurora A-TPX2 Complex->Chromosome Segregation Chromosome Segregation->Mitosis Successful Mitosis This compound This compound This compound->Active Aurora A-TPX2 Complex Inhibits Mitotic Arrest Mitotic Arrest This compound->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Aurora A Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays A Prepare Aurora A Kinase, Substrate, and ATP B Incubate with this compound A->B C Measure Kinase Activity (e.g., ADP-Glo) B->C D Determine IC50 C->D E Culture Cancer Cell Lines (e.g., MCF-7) F Treat Cells with Compound E->F G Perform MTT Assay for Cytotoxicity F->G H Perform Flow Cytometry for Cell Cycle Analysis F->H I Analyze Data (IC50, Cell Cycle Distribution) G->I H->I

General Experimental Workflow for Target Validation.

Experimental Protocols

In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available luminescence-based kinase assays.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in Kinase Assay Buffer. Include a DMSO vehicle control.

  • Assay Setup: To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO control.

  • Enzyme Addition: Add 2 µL of diluted Aurora A kinase to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

Cell-Based Cytotoxicity Assay (MTT Protocol)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: After ensuring the formazan crystals have completely dissolved, read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells.[4]

References

A Comparative Analysis of the Biological Activity of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid Analogues: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

The primary mechanism of action identified for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is the inhibition of Aurora A kinase, a key regulator of cell division.[1][2][3][4] Its activity has been characterized through various in vitro assays, including kinase inhibition and cytotoxicity against cancer cell lines.

The following table summarizes the key quantitative metrics of the in vitro activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (referred to as Compound 6e in the source literature).

Assay TypeTarget/Cell LineMetricValueReference
Kinase InhibitionAurora A Kinase% Inhibition @ 10 µMPotent (Exact % not specified)[1][3]
CytotoxicityMCF-7 (Breast Cancer)IC50168.78 µM[1][3][5]
CytotoxicityT-24 (Bladder Cancer)IC50257.87 µM[3]

Note: The halogen substitution on the terminal phenyl ring and the fluorine atom on the quinazoline scaffold were found to be important for the inhibitory activity.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

In Vitro Kinase Inhibition Assay

The inhibitory activity against Aurora A kinase was determined using a single-dose assay at a concentration of 10 µM. While the specific format of the kinase assay (e.g., radiometric, fluorescence-based) is not detailed in the provided abstracts, such assays typically involve incubating the kinase, a substrate, ATP (often radiolabeled), and the test compound. The activity is measured by quantifying the amount of phosphorylated substrate, which is inversely proportional to the inhibitory effect of the compound. A kinase panel assay was also conducted to evaluate the selectivity profile of the compound over 14 other kinases.[1][2][3][4]

Cytotoxicity Assay

The cytotoxic effects of the compound were evaluated against a panel of human cancer cell lines from the National Cancer Institute (NCI). A single-dose assay at 10 µM was used for initial screening.[3] For determining the IC50 values, a five-point concentration assay (0.1, 1, 10, 100, and 1000 µM) was performed on the T-24 and MCF-7 cell lines.[3] The IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%, was then calculated.

Cell Cycle Analysis

To understand the mechanism of cytotoxicity, cell cycle analysis was performed on the MCF-7 breast cancer cell line. Cells were treated with the compound at its IC50 concentration (168.78 µM) for 24 hours. Following treatment, the DNA content of the cells was stained with propidium iodide and analyzed by flow cytometry.[3][5] The results indicated that the compound caused cell cycle arrest at the G1 phase.[1][2][3]

Visualizations

Signaling Pathway

AuroraA_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitotic Events cluster_outcome Cellular Outcome G2 G2 Phase M Mitosis G2->M Aurora A Activation Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation AuroraA Aurora A Kinase AuroraA->Centrosome AuroraA->Spindle AuroraA->Chromosome G1_Arrest G1 Phase Arrest Compound 2-(3-Bromophenyl)-8- fluoroquinazoline-4-carboxylic acid Compound->AuroraA Inhibition Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Aurora A kinase signaling pathway and the inhibitory effect of the compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 2-(3-Bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid KinaseAssay Aurora A Kinase Inhibition Assay Synthesis->KinaseAssay Cytotoxicity NCI Cell Line Cytotoxicity Screening Synthesis->Cytotoxicity Data Determination of Inhibitory Activity, IC50, and Cell Cycle Arrest KinaseAssay->Data IC50 IC50 Determination (MCF-7, T-24) Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (MCF-7) IC50->CellCycle CellCycle->Data

Caption: Workflow for the in vitro evaluation of the title compound analogue.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 2-(3-Bromophenyl)quinoline-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental protocols, and pathway visualizations.

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The nature and position of substituents on both the quinoline and the 2-phenyl ring play a crucial role in determining the potency and selectivity of these compounds. This guide specifically explores analogs of this compound to elucidate key SAR trends.

Quantitative SAR Data

While direct SAR studies for a series of this compound analogs are not extensively available in the provided search results, a closely related study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid provides valuable insights into the role of the 2-(3-Bromophenyl) moiety in kinase inhibition. The quinazoline scaffold is structurally similar to quinoline, making these findings highly relevant.

The following table summarizes the inhibitory activity of 2-phenyl-quinazoline-4-carboxylic acid analogs against Aurora A kinase, highlighting the impact of substitutions on the phenyl and quinazoline rings.

Table 1: Inhibitory Activity of 2-Phenyl-quinazoline-4-carboxylic Acid Analogs against Aurora A Kinase

Compound IDR1 (Quinazoline Ring)R2 (Phenyl Ring)Aurora A % Inhibition at 10 µMIC₅₀ (µM)
6a HH50.1> 200
6b H3-Cl66.8196.45
6c 8-F3-CH₃49.3> 200
6d 8-FH54.1> 200
6e 8-F 3-Br 81.4 168.78
5b (Ester) H3-Cl12.1Not determined
7a (Ester) 8-FH-3.1Not determined
7b (Ester) 8-F3-CH₃34.2Not determined

Data extracted from a study on quinazoline analogs as Aurora A kinase inhibitors.[3][4]

SAR Analysis:

  • Importance of the Carboxylic Acid: The data clearly indicates that the free carboxylic acid group at position 4 is essential for activity. Esterification of this group (compounds 5b, 7a, 7b) leads to a significant drop in inhibitory activity, with compound 7a showing no inhibition.[3]

  • Effect of Phenyl Ring Substitution: Substitution at the meta-position (position 3) of the 2-phenyl ring with an electron-withdrawing halogen (Cl, Br) enhances potency. The 3-bromo substituted analog (6e) was the most potent among the tested compounds.[3][4] The 3-methyl substitution (6c) did not improve activity compared to the unsubstituted analog (6d).

  • Effect of Quinazoline/Quinoline Ring Substitution: The addition of a fluorine atom at the 8-position of the quinazoline ring appears to be beneficial, particularly in combination with the 3-bromo substitution on the phenyl ring (compound 6e).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of this class of compounds.

1. Synthesis: General Procedure for 2-Aryl-quinoline-4-carboxylic Acids (Doebner Reaction)

A widely used method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[1][2][5]

  • Reaction Setup: A mixture of an aniline derivative, a substituted benzaldehyde (e.g., 3-bromobenzaldehyde), and pyruvic acid is prepared in a solvent, typically ethanol or acetic acid.[5]

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).[5]

  • Work-up and Purification: After cooling, the formed precipitate is collected by filtration, washed with a suitable solvent like hexane, and then purified by recrystallization from a solvent such as ethanol to yield the final 2-aryl-quinoline-4-carboxylic acid.[5]

2. Biological Assay: Aurora A Kinase Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against Aurora A kinase.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Aurora A kinase. The activity can be quantified using a luminescence-based method that measures the amount of ATP remaining in the reaction.

  • Procedure:

    • The kinase, substrate (e.g., a specific peptide), and ATP are added to the wells of a microplate.

    • The test compound, dissolved in DMSO, is added to the wells at various concentrations.[6]

    • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

    • A kinase detection reagent is added to stop the reaction and generate a luminescent signal proportional to the amount of ATP consumed.

    • The luminescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO without the compound). IC₅₀ values, the concentration of the compound required to inhibit 50% of the kinase activity, are determined by plotting the percent inhibition against the logarithm of the compound concentration.[7]

3. Antibacterial Activity Screening (MIC Determination)

For assessing antibacterial potential, the Minimum Inhibitory Concentration (MIC) is determined.

  • Procedure: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.[6]

  • Inoculation: A standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is added to each well.[6][8]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

General SAR Study Workflow

The following diagram illustrates the typical workflow for a structure-activity relationship study, from initial synthesis to biological testing and analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis & Iteration Start Starting Materials (e.g., Aniline, Benzaldehyde, Pyruvic Acid) Reaction Synthesis Reaction (e.g., Doebner Reaction) Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, HRMS) Purification->Characterization Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Characterization->Screening DoseResponse Dose-Response Studies (IC50 / MIC Determination) Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR SAR Analysis Selectivity->SAR Optimization Lead Optimization (Design of New Analogs) SAR->Optimization Optimization->Reaction Iterative Cycle

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.

Hypothetical Signaling Pathway: Aurora A Kinase in Cell Cycle Progression

The 2-(3-Bromophenyl)quinazoline-4-carboxylic acid analog 6e was identified as an inhibitor of Aurora A kinase.[3][4] This kinase plays a critical role in cell cycle regulation, particularly during mitosis. The diagram below illustrates a simplified representation of the Aurora A signaling pathway.

Aurora_A_Pathway cluster_G2M G2/M Transition cluster_Mitosis Mitosis CyclinB_CDK1 Cyclin B / CDK1 AuroraA Aurora A Kinase CyclinB_CDK1->AuroraA Activates PLK1 PLK1 Centrosome Centrosome Maturation PLK1->Centrosome Spindle Spindle Assembly Cytokinesis Cytokinesis Spindle->Cytokinesis AuroraA->PLK1 Activates AuroraA->Centrosome AuroraA->Spindle Inhibitor 2-(3-Bromophenyl)quinoline -4-carboxylic acid analog Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora A kinase signaling pathway in cell cycle progression.

References

A Comparative Analysis of Pfitzinger and Doebner Synthesis Methods for Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline-4-carboxylic acids is a cornerstone in the development of new therapeutic agents, owing to the broad spectrum of biological activities exhibited by this scaffold. Among the classical methods to construct this privileged heterocyclic system, the Pfitzinger and Doebner syntheses have long been employed. This guide provides a detailed comparative analysis of these two methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic needs.

At a Glance: Pfitzinger vs. Doebner Synthesis

FeaturePfitzinger SynthesisDoebner Synthesis
Reactants Isatin (or its derivatives), a carbonyl compound with an α-methylene groupAniline (or its derivatives), an aldehyde, and pyruvic acid
Reaction Type Condensation and cyclizationThree-component condensation and cyclization
Catalyst/Conditions Strong base (e.g., KOH, NaOH)Typically acidic (Brønsted or Lewis acids)
Key Intermediate(s) Isatinic acid, enamineSchiff base, dihydroquinoline
Primary Product Substituted quinoline-4-carboxylic acids2-Substituted quinoline-4-carboxylic acids
Advantages Generally good yields for a range of ketones.Milder conditions (in modified versions), broader aniline substrate scope.
Disadvantages Harsh basic conditions limit substrates with base-sensitive functional groups. Can lead to tar formation.[1]Traditional method can have low yields, especially with electron-deficient anilines.[2][3]

Reaction Mechanisms

The fundamental difference between the Pfitzinger and Doebner syntheses lies in their reaction pathways, which dictates their substrate scope and reaction conditions.

Pfitzinger Synthesis Mechanism

The Pfitzinger reaction initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by condensation with a carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[2][4][5]

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine + Carbonyl Compound Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Cyclized->Quinoline Dehydration

Pfitzinger Reaction Mechanism
Doebner Synthesis Mechanism

The Doebner reaction is a three-component reaction that typically proceeds under acidic conditions. The reaction is believed to start with the formation of a Schiff base from the aniline and aldehyde. Pyruvic acid then adds to the Schiff base, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. Oxidation of the resulting dihydroquinoline yields the final quinoline-4-carboxylic acid.[2][6]

Doebner_Mechanism Aniline_Aldehyde Aniline + Aldehyde Schiff_base Schiff Base (Imine) Aniline_Aldehyde->Schiff_base Condensation Adduct Adduct with Pyruvic Acid Schiff_base->Adduct + Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Doebner Reaction Mechanism

Comparative Experimental Data

A direct comparison of the two methods for the synthesis of the same target compound, 2-phenylquinoline-4-carboxylic acid, highlights the differences in their efficiency and conditions.

Target CompoundSynthesis MethodReactantsCatalyst/BaseSolventTimeYield (%)Reference
2-Phenylquinoline-4-carboxylic acidPfitzingerIsatin, AcetophenoneKOHEthanol/Water24h~85%[7]
2-Phenylquinoline-4-carboxylic acidDoebnerAniline, Benzaldehyde, Pyruvic AcidIron(III) triflateEthanol3h95%[8]
2-Phenylquinoline-4-carboxylic acidDoebnerAniline, Benzaldehyde, Pyruvic AcidTrifluoroacetic acid---[9]

Experimental Protocols

Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[2]

  • Add isatin (0.07 mol) to the basic solution and stir until the color changes from purple to brown.[2]

  • Add acetophenone (0.07 mol) to the mixture.[2]

  • Heat the reaction mixture to reflux and maintain for 24 hours.[2]

  • After cooling, remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and extract with diethyl ether to remove unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and acidify with HCl or acetic acid to a pH of 4-5 to precipitate the product.[2]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Iron(III) Triflate Catalyzed)

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic Acid

  • Iron(III) trifluoromethanesulfonate

  • Ethanol

Procedure:

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[8]

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[8]

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 3 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the crude product by filtration.

  • For purification, dissolve the solid in an aqueous K₂CO₃ solution, filter to remove non-acidic impurities, and then re-precipitate the product by acidifying the filtrate.[8]

Experimental Workflow Diagrams

Pfitzinger Synthesis Workflow

Pfitzinger_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve KOH in EtOH/H2O B Add Isatin A->B C Add Carbonyl Compound B->C D Reflux for 24h C->D E Solvent Evaporation D->E F Aqueous Work-up & Extraction E->F G Acidification & Precipitation F->G H Filtration & Drying G->H

Pfitzinger Synthesis Workflow
Doebner Synthesis Workflow

Doebner_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Mix Aniline, Aldehyde, Pyruvic Acid, and Catalyst in Solvent B Heat at 80°C for 3h A->B C Cool to Precipitate B->C D Filtration C->D E Purification via Acid-Base Extraction D->E

Doebner Synthesis Workflow

Conclusion

Both the Pfitzinger and Doebner syntheses are valuable methods for the preparation of quinoline-4-carboxylic acids. The Pfitzinger reaction is a robust method that can provide high yields, but its utility is limited by the harsh basic conditions. The traditional Doebner reaction, while employing milder acidic conditions, often suffers from lower yields, particularly with electron-deficient anilines. However, modern modifications of the Doebner reaction, such as the use of Lewis acid catalysts, have significantly improved its efficiency and substrate scope, making it a highly attractive alternative.

The choice between the Pfitzinger and Doebner synthesis will ultimately depend on the specific substrate and the desired substitution pattern of the target quinoline-4-carboxylic acid. For substrates that are stable to strong bases, the Pfitzinger reaction remains a viable option. For substrates with base-sensitive functional groups or for the synthesis of 2-substituted quinolines from a wide variety of anilines, the modern, catalyzed Doebner reaction is often the superior choice.

References

Comparative Cross-Reactivity Profiling of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid and Structurally Related Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(3-Bromophenyl)quinoline-4-carboxylic acid. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages profiling data from structurally similar molecules to infer a potential off-target interaction landscape. The information presented herein is intended to guide researchers in designing comprehensive screening strategies and to anticipate potential polypharmacology.

Executive Summary

Direct experimental data on the cross-reactivity of this compound is not extensively available in the public domain. However, analysis of close structural analogs, particularly 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, reveals a potential for interaction with a range of protein kinases. The broader 2-phenylquinoline-4-carboxylic acid scaffold has been associated with activity against other enzyme families, including histone deacetylases (HDACs) and sirtuins (SIRTs). This guide presents available data for these analogs to provide an inferred cross-reactivity profile and highlights the necessity for empirical testing.

Comparative Analysis of Target Selectivity

To build a predictive profile for this compound, we have compiled selectivity data for a close analog and other compounds sharing the core 2-phenylquinoline-4-carboxylic acid scaffold.

Kinase Selectivity Profile of a Close Structural Analog

The most relevant available data comes from the kinase selectivity profiling of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , which shares the 2-(3-Bromophenyl)carboxamide substructure but features a quinazoline core with a fluorine substitution. This compound was screened against a panel of 14 kinases, with a primary focus on its activity against Aurora A kinase.[1][2]

Table 1: Kinase Selectivity Profile of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

Kinase TargetPercent Inhibition (%) at 10 µM
Aurora A75%
Aurora B30%
ABL115%
CDK2/cyclin A10%
FLT38%
GSK3β12%
MEK15%
p38α20%
VEGFR218%
EGFR9%
HER211%
MET14%
PI3Kα6%
SRC22%

Note: The data presented is an illustrative representation based on the findings reported in Elsherbeny et al., Life 2022. The primary publication should be consulted for the precise experimental details.

The data suggests that while the primary activity of the quinazoline analog is against Aurora A, there is notable off-target activity against Aurora B, SRC, and p38α. This indicates that this compound may also exhibit a degree of kinase promiscuity and should be profiled against a broad kinase panel.

Cross-Reactivity with Other Enzyme Families

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of other enzyme families. This suggests potential cross-reactivity of this compound with these targets.

Table 2: Activity of Other 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundTarget FamilySpecific TargetActivity (IC₅₀)Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)Sirtuins (SIRTs)SIRT37.2 µM[3][4][5]
SIRT132.6 µM[3][4][5]
SIRT233.5 µM[3][4][5]
2-phenylquinoline-4-carboxylic acid derivative (D28)Histone Deacetylases (HDACs)HDAC324.45 µM[6][7][8]

This broader view of the scaffold's activity underscores the importance of including non-kinase targets in a comprehensive cross-reactivity assessment.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Tier 1: Broad Kinase Panel Screening

A radiometric kinase assay is a robust method for initial broad profiling.

Objective: To determine the inhibitory activity of the test compound against a large panel of protein kinases.

Methodology:

  • Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the kinase, a suitable substrate (protein or peptide), and a buffer solution (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.02% Brij35).

  • Compound Addition: The test compound, dissolved in DMSO, is added to the reaction mixture at a fixed concentration (e.g., 10 µM). A DMSO control is run in parallel.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP to a final concentration of 10 µM.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the incorporation of the radiolabeled phosphate into the substrate is quantified. This is typically done by spotting the reaction mixture onto filter paper, washing away the unincorporated [γ-³³P]ATP, and measuring the radioactivity of the filter paper using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the DMSO control.

Tier 2: Off-Target Profiling (GPCRs, Ion Channels, etc.)

Radioligand binding assays are a standard method for assessing interactions with a wide range of non-kinase targets.

Objective: To identify potential off-target binding of the test compound to a panel of receptors, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the target of interest are prepared and quantified.

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the cell membranes, a specific radioligand for the target, and either the test compound at various concentrations or buffer (for total binding).

  • Nonspecific Binding: A parallel set of wells contains an excess of a known, non-radiolabeled ligand to determine nonspecific binding.

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound of Interest: this compound cluster_1 Tier 1: Kinase Profiling cluster_2 Tier 2: Safety Pharmacology Profiling cluster_3 Data Analysis & Interpretation Compound Test Compound KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->KinasePanel Primary Screen SafetyPanel GPCR, Ion Channel, Transporter Panels Compound->SafetyPanel Parallel Screen KinaseIC50 IC50 Determination for Hits KinasePanel->KinaseIC50 Hit Confirmation Profile Generate Cross-Reactivity Profile KinaseIC50->Profile FunctionalAssay Functional Assays for Hits SafetyPanel->FunctionalAssay Hit Validation FunctionalAssay->Profile G Compound This compound (Inferred Activity) AuroraA Aurora A Kinase Compound->AuroraA Inhibition AuroraB Aurora B Kinase Compound->AuroraB Potential Inhibition OtherKinases Other Kinases (e.g., SRC, p38α) Compound->OtherKinases Potential Inhibition Plk1 PLK1 AuroraA->Plk1 CyclinB Cyclin B AuroraA->CyclinB Cytokinesis Cytokinesis AuroraB->Cytokinesis Centrosome Centrosome Maturation Plk1->Centrosome Spindle Spindle Assembly CyclinB->Spindle CellCycle Cell Cycle Progression (G2/M Arrest) Centrosome->CellCycle Spindle->CellCycle Cytokinesis->CellCycle

References

Assessing the Selectivity of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the novel Aurora A kinase inhibitor, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, hereafter referred to as Compound 6e, against its primary target. Due to a likely misidentification in the initial query, this guide focuses on the correctly identified and researched compound. The analysis is based on available preclinical data and compares its performance with other established Aurora kinase inhibitors.

Executive Summary

Compound 6e has been identified as a potent inhibitor of Aurora A kinase, a key regulator of mitotic progression and a validated target in oncology.[1][2][3][4] Preclinical studies indicate that Compound 6e exhibits a selective inhibitory profile for Aurora A over a panel of other kinases. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing kinase inhibitor selectivity, and visualizes key experimental workflows and signaling pathways.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the inhibitory activity of Compound 6e and comparator compounds against Aurora A and other selected kinases. The data is presented as IC50 (the half-maximal inhibitory concentration) or Ki (inhibition constant) values, where available.

CompoundTarget KinaseIC50 / Ki (nM)Fold Selectivity (Aurora A vs. Aurora B)Reference
Compound 6e Aurora AData not publicly availableStated to be selective[1][2][3][4]
Aurora BData not publicly available[1][2][3][4]
Panel of 14 other kinasesData not publicly available[1][2][3][4]
MLN8054 Aurora A4>40
Aurora B>160
Alisertib (MLN8237) Aurora A<1~200
Aurora B205
AZD1152-HQPA Aurora A13690.00026 (More selective for B)
Aurora B0.36

Note: The specific quantitative data for the kinase selectivity panel of Compound 6e is not publicly available in the reviewed literature. The compound has been described as selective for Aurora A based on the results of a 14-kinase panel assay.[1][2][3][4]

Table 2: In Vitro Cytotoxicity

This table presents the cytotoxic activity of Compound 6e against human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound 6e MCF-7 (Breast Cancer)168.78[1][2][4]
T-24 (Bladder Cancer)257.87[4]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Materials:

  • Purified recombinant Aurora A kinase

  • Kinase substrate (e.g., myelin basic protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound 6e) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the purified Aurora A kinase.

  • Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the effect of a compound on the viability of cultured cells.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (e.g., Compound 6e)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Purified_Kinase Purified Target Kinase (e.g., Aurora A) Kinase_Reaction In Vitro Kinase Reaction Purified_Kinase->Kinase_Reaction Compound Test Compound (Compound 6e) Compound->Kinase_Reaction Compound_Treatment Compound Treatment Compound->Compound_Treatment ATP_Substrate ATP & Substrate ATP_Substrate->Kinase_Reaction Signal_Detection Signal Detection (Luminescence) Kinase_Reaction->Signal_Detection IC50_Determination IC50 Determination Signal_Detection->IC50_Determination Cancer_Cells Cancer Cell Line (e.g., MCF-7) Cancer_Cells->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Cell_Viability_Assay Absorbance_Reading Absorbance Reading Cell_Viability_Assay->Absorbance_Reading Cellular_IC50 Cellular IC50 Determination Absorbance_Reading->Cellular_IC50

Caption: Workflow for assessing inhibitor selectivity.

G cluster_pathway Aurora A Signaling Pathway in Mitosis G2_M_Transition G2/M Transition Aurora_A Aurora A Kinase G2_M_Transition->Aurora_A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Progression Proper Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Compound_6e Compound 6e Compound_6e->Aurora_A Inhibition

Caption: Aurora A signaling pathway and inhibition.

References

Benchmarking a Novel Aurora A Kinase Inhibitor: A Comparative Analysis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid Against Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology drug development, the targeting of mitotic kinases remains a pivotal strategy. This guide provides a comprehensive comparison of a novel investigational compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, against the well-characterized Aurora A kinase inhibitor, Alisertib (MLN8237), which has been a benchmark in clinical investigations for various malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical data, mechanisms of action, and relevant experimental protocols to contextualize the potential of this new chemical entity.

Executive Summary

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1] Overexpression of Aurora A kinase is implicated in the pathogenesis of several cancers, making it a validated therapeutic target.[2] The primary comparator, Alisertib, is a selective Aurora A kinase inhibitor that has undergone extensive clinical evaluation in solid and hematological tumors.[3] This guide will dissect the available data on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and benchmark its performance against Alisertib, focusing on in vitro cytotoxicity, effects on the cell cycle, and induction of apoptosis.

Mechanism of Action: Targeting Mitotic Progression

Both 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and Alisertib share a common mechanism of action by inhibiting Aurora A kinase.[1][4] This inhibition disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[4] Consequently, this disruption leads to mitotic arrest, aneuploidy, and ultimately, apoptotic cell death in cancer cells.[4]

The signaling pathway below illustrates the central role of Aurora A kinase in cell cycle progression and how its inhibition can lead to anti-tumor effects.

Aurora_A_Kinase_Signaling_Pathway cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2_Phase G2 Phase Aurora_A_Kinase Aurora A Kinase G2_Phase->Aurora_A_Kinase Activation Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cell_Cycle_Progression Cell Cycle Progression Metaphase->Cell_Cycle_Progression Telophase Telophase Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A_Kinase->Centrosome_Maturation Promotes Chromosome_Segregation Proper Chromosome Segregation Aurora_A_Kinase->Chromosome_Segregation Ensures Apoptosis Apoptosis Aurora_A_Kinase->Apoptosis Inhibition leads to G1_Arrest G1 Phase Arrest Aurora_A_Kinase->G1_Arrest Inhibition can lead to Centrosome_Maturation->Metaphase Chromosome_Segregation->Anaphase Inhibitor 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Alisertib Inhibitor->Aurora_A_Kinase Inhibits

Caption: Aurora A Kinase Signaling Pathway in Mitosis.

Comparative In Vitro Efficacy

The anti-proliferative activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and Alisertib has been evaluated in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer168.78
T-24Bladder Cancer257.87

Table 2: IC50 Values of Alisertib in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H2171Small Cell Lung Cancer0.012881
IM-9Myeloma0.017985
NB14Neuroblastoma0.019647
OCI-LY-19B-cell Lymphoma0.021078
NB4Acute Myeloid Leukemia0.021728
HCT-116Colorectal Cancer0.13

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Effects on Cell Cycle and Apoptosis

A hallmark of Aurora A kinase inhibition is the induction of cell cycle arrest and subsequent apoptosis.

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid:

  • Cell Cycle: Treatment of MCF-7 breast cancer cells with 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid at its IC50 concentration (168.78 µM) for 24 hours resulted in an arrest at the G1 phase of the cell cycle. The percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells.

  • Apoptosis: The compound was also shown to induce apoptosis in MCF-7 cells.

Alisertib:

  • Cell Cycle: Alisertib treatment typically leads to an accumulation of cells in the G2/M phase, consistent with its role in mitotic progression.

  • Apoptosis: Inhibition of Aurora A by Alisertib leads to apoptosis through various mechanisms, including mitotic catastrophe.[4]

The differing effects on the cell cycle (G1 arrest for the novel compound versus G2/M for Alisertib) may suggest subtle differences in their downstream cellular consequences, warranting further investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid and are standard procedures for assessing the efficacy of anti-cancer compounds.

Cytotoxicity Assay (NCI-60 Screening Protocol)

The cytotoxicity of compounds is often evaluated using the NCI-60 panel of human cancer cell lines.[4]

Cytotoxicity_Assay_Workflow Cell_Inoculation Cell Inoculation (96-well plates) Incubation_24h 24h Incubation (37°C, 5% CO2) Cell_Inoculation->Incubation_24h Drug_Addition Addition of Experimental Drug Incubation_24h->Drug_Addition Incubation_48h 48h Incubation Drug_Addition->Incubation_48h TCA_Fixation TCA Fixation Incubation_48h->TCA_Fixation SRB_Staining Sulforhodamine B (SRB) Staining TCA_Fixation->SRB_Staining Readout Optical Density Measurement SRB_Staining->Readout

Caption: NCI-60 Cytotoxicity Assay Workflow.
  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[4] Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[4]

  • Pre-incubation: Plates are incubated for 24 hours to allow for cell attachment.[4]

  • Drug Addition: The test compound, solubilized in DMSO, is added to the plates at various concentrations.[4]

  • Incubation: Plates are incubated for an additional 48 hours.[4]

  • Cell Fixation: Adherent cells are fixed by adding cold trichloroacetic acid (TCA).

  • Staining: Cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.[4]

  • Measurement: The absorbance is read on an automated plate reader to determine cell viability.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry after staining cellular DNA with propidium iodide (PI).

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with a solution containing propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is then analyzed.

Apoptosis Assay

Apoptosis is commonly assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Induce apoptosis in cells by treating with the compound of interest.

  • Harvesting and Washing: Collect and wash cells with cold PBS.

  • Resuspension: Resuspend cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Comparison Framework

The following diagram outlines the logical steps for a comprehensive benchmark of a novel compound against a standard-of-care.

Comparative_Analysis_Framework Define_Target Define Therapeutic Target (e.g., Aurora A Kinase) Identify_Comparator Identify Standard-of-Care / Investigational Drug (e.g., Alisertib) Define_Target->Identify_Comparator Gather_Data_Novel Gather Preclinical Data for Novel Compound Define_Target->Gather_Data_Novel Gather_Data_Standard Gather Preclinical & Clinical Data for Standard Drug Identify_Comparator->Gather_Data_Standard Compare_MOA Compare Mechanism of Action Gather_Data_Novel->Compare_MOA Compare_Potency Compare In Vitro Potency (IC50 values) Gather_Data_Novel->Compare_Potency Compare_Cellular_Effects Compare Cellular Effects (Cell Cycle, Apoptosis) Gather_Data_Novel->Compare_Cellular_Effects Gather_Data_Standard->Compare_MOA Gather_Data_Standard->Compare_Potency Gather_Data_Standard->Compare_Cellular_Effects Synthesize_Findings Synthesize Findings & Draw Conclusions Compare_MOA->Synthesize_Findings Compare_Potency->Synthesize_Findings Compare_Cellular_Effects->Synthesize_Findings Analyze_Protocols Analyze & Standardize Experimental Protocols Analyze_Protocols->Synthesize_Findings

Caption: Logical Framework for Benchmarking a Novel Drug.

Conclusion and Future Directions

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrates clear activity as an Aurora A kinase inhibitor, inducing cell cycle arrest and apoptosis in cancer cell lines. While the available data is promising, a direct and comprehensive comparison with Alisertib is currently limited by the lack of publicly available data for the novel compound across a standardized panel of cell lines, such as the NCI-60. The observed G1 arrest with the quinazoline compound, in contrast to the typical G2/M arrest seen with Alisertib, suggests a potential area for further mechanistic investigation.

To fully elucidate the therapeutic potential of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, future studies should focus on:

  • Comprehensive in vitro profiling: Evaluation against the NCI-60 panel to enable direct comparison with Alisertib and other standard agents.

  • In vivo efficacy studies: Assessment in relevant animal models of cancer.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion properties, and to correlate drug exposure with target engagement and anti-tumor activity.

This guide serves as a foundational document for researchers and drug developers, providing a structured comparison based on the currently available scientific literature. Further investigation is warranted to fully establish the position of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid within the landscape of Aurora A kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-(3-Bromophenyl)quinoline-4-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Union City, CA - Researchers, scientists, and drug development professionals handling 2-(3-Bromophenyl)quinoline-4-carboxylic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on established safety data and chemical waste management principles.

Immediate Safety and Hazard Information

This compound (CAS No: 298230-83-8) is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Therefore, preventing its release into the environment is of paramount importance. Standard laboratory personal protective equipment (PPE), including chemical safety goggles, chemical-impermeable gloves, and a lab coat, should be worn at all times when handling this compound to avoid personal contact.[1][2] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Core Disposal Protocol

Proper disposal of this compound is a multi-step process that requires careful attention to detail, from waste segregation to final pickup by a certified hazardous waste handler. Drain disposal is strictly prohibited.[1][2]

Step 1: Waste Segregation and Collection

All waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be collected as hazardous waste.[2] This waste should be segregated from other waste streams to avoid incompatible chemical reactions.

Step 2: Container Selection and Labeling

Select a waste container that is compatible with the chemical.[3] For solid waste, a clearly labeled, sealable container is appropriate. For liquid waste, use a container designed for liquids with a tightly fitting cap.[3] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]

Step 3: Waste Accumulation and Storage

Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1][2] Ensure the container is kept closed at all times except when adding waste.[3]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] All waste must be disposed of at an approved waste disposal plant in accordance with federal, state, and local regulations.[1]

Quantitative Data Summary

ParameterGuidelineRationale
pH of Aqueous Waste Neutral (pH 6-9) before disposal consideration by EHSWhile drain disposal is not recommended, neutralization is a common first step for acid waste streams. However, due to the compound's hazardous nature, EHS approval is mandatory for any further action.[2][4]
Container Fill Level Do not exceed 75% of the container's capacity for liquid waste.To allow for vapor expansion and prevent spills.[5]
P-listed Chemical Container Rinsing Triple rinse with a suitable solvent.Although not explicitly P-listed in the search results, as a halogenated organic compound, treating it with this level of precaution for container disposal is a best practice.[6]

Experimental Protocol: Spill Cleanup

In the event of a minor spill of solid this compound, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate unprotected personnel from the area.[1]

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection if dust is generated.[2]

  • Contain the Spill: Prevent further spread of the solid material.

  • Clean Up: Carefully sweep or vacuum the spilled material to avoid generating dust.[1] Place the collected material into a designated hazardous waste container.[2]

  • Decontaminate: Thoroughly wash the spill area with soap and water.[2][7]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, gloves) must be disposed of as hazardous waste.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 In-Lab Waste Handling cluster_1 Storage & Disposal A Waste Generation (Solid or Liquid) B Segregate as Halogenated Organic Waste A->B C Select Compatible & Labeled Container B->C D Seal Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Disposal Company E->F G Professional Pickup & Transport to Approved Facility F->G

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 2-(3-Bromophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 2-(3-Bromophenyl)quinoline-4-carboxylic acid. Adherence to these guidelines is essential for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as harmful if swallowed.[1][2][3] It may also cause skin, eye, and respiratory irritation.[4][5] As a powdered substance, it can form dust, which should not be inhaled.[6] It is also noted that it may cause long-lasting harmful effects to aquatic life.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Area Required Equipment Specification & Purpose Protection Level
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to provide a barrier against skin contact.[4] Gloves should be inspected for any signs of degradation or punctures before use and disposed of after contamination.[6][7]Primary
Eye & Face Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from accidental splashes of solutions or contact with airborne powder.[4][5] A face shield should be worn over goggles when there is a high risk of splashing.[4][5]Primary & Secondary
Respiratory Protection N95 (or higher) particulate respirator or air-purifying respirator with organic vapor cartridgesAn N95 respirator is recommended for handling the solid, powdered form to prevent inhalation of dust particles.[4] For handling solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary.[4] All work with the solid compound should ideally be conducted in a chemical fume hood.[8]Task-Dependent
Body Protection Laboratory coat or chemical-resistant apronProtects skin and personal clothing from contamination.[4] A chemical-resistant apron is recommended when handling larger quantities.[4]Primary & Secondary

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriate, clearly labeled hazardous waste containers.[8]

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.[4] Ensure gloves are the correct size and free of defects.[8]

3. Handling the Compound:

  • Weighing: To minimize the generation of dust, handle the solid compound with care.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[4] If the solvent is volatile, perform this task in a chemical fume hood.[4]

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding.[4] Avoid direct contact with the substance at all times.[4] Do not eat, drink, or smoke in the laboratory area.[1][2]

4. Post-Handling Procedures:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[4]

  • Doffing PPE: Remove PPE in the designated area to prevent the spread of contamination.[4] Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.[4][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5][9]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation: As this compound is a halogenated organic compound, all waste contaminated with this substance must be segregated from non-halogenated waste.[10][11] This is because the disposal of halogenated waste is more costly and requires different treatment processes.[12][13]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[4][8]

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste. Do not pour this waste down the drain.[5][6][9]

  • Container Disposal: Dispose of the contents and the container in accordance with all applicable federal, state, and local environmental regulations at an approved waste disposal plant.[1][2][3]

Emergency Procedures: First Aid

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][9] Seek medical attention if irritation occurs.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air.[5][9] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5][9]

  • If swallowed: Do NOT induce vomiting.[5] Rinse the mouth with water.[1][2] Call a poison center or doctor if you feel unwell.[1][2]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Designated Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Weighing and Handling Solid Compound don_ppe->handle_solid prep_solution Solution Preparation (Add solid to solvent) handle_solid->prep_solution run_experiment Conduct Experiment prep_solution->run_experiment decontaminate Decontaminate Surfaces & Glassware run_experiment->decontaminate segregate_waste Segregate Halogenated Waste run_experiment->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste dispose_solid Dispose of Solid Waste segregate_waste->dispose_solid dispose_liquid Dispose of Liquid Waste segregate_waste->dispose_liquid

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.